Product packaging for Phentolamine Hydrochloride(Cat. No.:CAS No. 73-05-2)

Phentolamine Hydrochloride

Cat. No.: B015581
CAS No.: 73-05-2
M. Wt: 317.8 g/mol
InChI Key: TUEJFGFQYKDAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phentolamine hydrochloride is a potent, competitive, and non-selective alpha-adrenergic receptor antagonist. Its primary research value lies in its ability to reversibly block both α1 and α2 adrenoceptors, making it an indispensable pharmacological tool for studying the sympathetic nervous system and catecholamine-driven physiological processes. Researchers utilize this compound extensively in in vitro and in vivo models to investigate vasodilation, hypertension, and the mechanisms of vascular smooth muscle contraction and relaxation. By antagonizing the effects of endogenous catecholamines like norepinephrine and epinephrine, it helps elucidate the role of alpha-receptors in blood pressure regulation, metabolic functions, and neurotransmitter release. Furthermore, its application is critical in experimental protocols requiring the reversal of vasoconstriction induced by alpha-agonists, such as in studies of local anesthetic toxicity or Ray's phenomenon models. This compound is supplied with high purity and quality, ensuring reliable and reproducible results for your foundational and exploratory research in cardiovascular biology, neuropharmacology, and autonomic physiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClN3O B015581 Phentolamine Hydrochloride CAS No. 73-05-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEJFGFQYKDAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-60-2 (Parent)
Record name Phentolamine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40223271
Record name Phentolamine hydrochloride [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73-05-2
Record name Phentolamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phentolamine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phentolamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phentolamine hydrochloride [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phentolamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENTOLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86DRW83R1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phentolamine Hydrochloride: A Technical Guide to its Alpha-Adrenergic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of phentolamine hydrochloride for alpha-1 and alpha-2 adrenergic receptors. It includes quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways to support research and development in pharmacology and drug discovery.

Introduction to this compound

Phentolamine is a potent, reversible, and non-selective competitive antagonist of both alpha-1 (α₁) and alpha-2 (α₂) adrenergic receptors.[1][2] Its primary pharmacological action is vasodilation, resulting from the blockade of α₁-adrenergic receptors on vascular smooth muscle.[1][2][3] Phentolamine is utilized in the management of hypertensive crises, particularly those associated with pheochromocytoma, and as a diagnostic tool for this condition.[4][5] It is also used to reverse soft-tissue anesthesia and pharmacologically induced mydriasis.[1] The mechanism of action involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to alpha-adrenergic receptors.[3][5]

Alpha-1 Adrenergic Receptor Binding Affinity of Phentolamine

Phentolamine exhibits a high affinity for alpha-1 adrenergic receptor subtypes. The binding affinity is typically quantified using metrics such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Receptor SubtypeSpeciesAssay TypeLigandKᵢ (nM)pKᵢpA₂Reference
α₁RatBinding[³H]prazosin32.367.49[6]
α₁ₐHumanBinding[³H]prazosin127.92[6]
α₁ₐRatFunctionalNorepinephrine7.90 ± 0.16[7]
α₁ₐRatBinding[³H]prazosin9.8 ± 2.8[7]
α₁₝RatBinding[³H]prazosin457.35[6]

Alpha-2 Adrenergic Receptor Binding Affinity of Phentolamine

Phentolamine also demonstrates high-affinity binding to alpha-2 adrenergic receptor subtypes. Blockade of presynaptic α₂-receptors can inhibit the negative feedback mechanism for norepinephrine release, which may lead to an increase in norepinephrine in the synaptic cleft.[2][3]

Receptor SubtypeSpeciesAssay TypeLigandKᵢ (nM)pKᵢIC₅₀ (nM)Reference
α₂HumanBinding[³H]phentolamine[8]
α₂ₐHumanBinding[³H]MK-9122.258.656[6][9]
α₂ₐHumanBinding[³H]RX7810941.78.77[6][9]
α₂ₐHumanBinding2.68.59[6][9]
α₂ₐHumanBinding55.97.25[6][9]
α₂ₐBovineBinding[³H]prazosin2.18.68[6]
α₂CHumanBinding3.6[10]

Experimental Protocols

The binding affinity of phentolamine for alpha-adrenergic receptors is primarily determined through in vitro radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a common method to characterize the interaction of a ligand with its receptor. These assays measure the amount of a radioactively labeled ligand that binds to a receptor preparation.

Objective: To determine the binding affinity (Kᵢ) of phentolamine for α₁ and α₂-adrenergic receptors.

Materials:

  • Receptor Source: Membranes from cells stably expressing specific human or rodent α₁ or α₂-adrenergic receptor subtypes (e.g., HEK293, CHO cells), or tissue homogenates from organs rich in these receptors (e.g., rat cerebral cortex, human platelets).[7][8][10]

  • Radioligands:

    • For α₁ receptors: [³H]prazosin is commonly used.[6][7]

    • For α₂ receptors: [³H]yohimbine, [³H]clonidine, or [³H]MK-912 can be used.[6][11]

  • Competitor: this compound.

  • Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To quantify the radioactivity.

Procedure:

  • Membrane Preparation: The receptor-containing cell membranes or tissue homogenates are prepared and diluted in the assay buffer to a specific protein concentration.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (phentolamine).

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of phentolamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis receptor Receptor Source (Cell Membranes/Tissue) incubation Incubation (Receptor + Ligand + Competitor) receptor->incubation radioligand Radioligand ([³H]prazosin, etc.) radioligand->incubation competitor Competitor (Phentolamine) competitor->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting (Measure Radioactivity) washing->scintillation data_analysis Data Analysis (Calculate IC₅₀ and Kᵢ) scintillation->data_analysis alpha1_pathway Phentolamine Phentolamine Alpha1_R α₁-Adrenergic Receptor Phentolamine->Alpha1_R Agonist Norepinephrine/ Epinephrine Agonist->Alpha1_R Gq Gq/11 Protein Alpha1_R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response alpha2_pathway Phentolamine Phentolamine Alpha2_R α₂-Adrenergic Receptor Phentolamine->Alpha2_R Agonist Norepinephrine/ Epinephrine Agonist->Alpha2_R Gi Gi/o Protein Alpha2_R->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Physiological Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response

References

Phentolamine Hydrochloride: An In-depth Technical Guide to Light Sensitivity and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the light sensitivity and degradation of phentolamine hydrochloride. Phentolamine, a non-selective alpha-adrenergic antagonist, is susceptible to degradation upon exposure to light, a critical consideration for its formulation, packaging, and storage. This document synthesizes available data on its degradation kinetics, outlines relevant experimental protocols for photostability testing, and discusses the analytical methodologies for monitoring its stability.

Light Sensitivity and Degradation Kinetics

This compound exhibits significant sensitivity to ultraviolet (UV) light, leading to an accelerated rate of degradation. Studies have shown that irradiation with 254 nm UV light at a controlled temperature of 25°C can increase the degradation rate by as much as ninefold compared to samples protected from light.[1][2] The degradation process has been observed to follow apparent first-order kinetics.[1][2]

While the nine-fold increase in degradation provides a significant indicator of photosensitivity, detailed quantitative data from comprehensive kinetic studies under various light conditions remains limited in publicly available literature. Further research is required to fully characterize the quantum yield and establish a precise kinetic model that accounts for variables such as light intensity, wavelength, and the presence of photosensitizers.

Experimental Protocols for Photostability Testing

To rigorously assess the photostability of this compound, it is essential to follow established guidelines, such as those outlined by the International Council for Harmonisation (ICH) Q1B. These protocols are designed to ensure that drug substances and products are evaluated under standardized and controlled conditions.

Light Sources

For comprehensive photostability testing, a combination of light sources is recommended to cover a broad spectrum. According to ICH Q1B guidelines, the following options are typically employed:

  • Option 1: A light source designed to produce an output similar to the D65/ID65 emission standard, which mimics natural daylight.

  • Option 2: A combination of a cool white fluorescent lamp and a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm, having a maximum energy emission between 350 nm and 370 nm.

For the specific case of this compound, studies have utilized a 254 nm UV light source to induce and study its degradation.[1][2]

Exposure Levels

The ICH Q1B guideline stipulates minimum exposure levels for confirmatory photostability studies:

  • Overall illumination: Not less than 1.2 million lux hours.

  • Integrated near-ultraviolet energy: Not less than 200 watt hours per square meter.

For forced degradation studies, the duration and intensity of light exposure can be varied to achieve a target level of degradation, which is typically in the range of 5-20%. This allows for the generation of degradation products for identification and analytical method development.

Sample Preparation and Presentation

To ensure uniform exposure and minimize variability, sample preparation and presentation are critical:

  • Solid Drug Substance: A thin layer of the this compound powder should be spread in a suitable container, such as a petri dish, to ensure maximum and uniform exposure.

  • Solution State: Solutions of this compound should be prepared in a suitable solvent and placed in chemically inert and transparent containers, such as quartz cells.

  • Control Samples: A corresponding set of samples, protected from light (e.g., by wrapping in aluminum foil), should be stored under the same temperature and humidity conditions to serve as dark controls. This allows for the differentiation of photodegradation from thermal degradation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the photostability of this compound.

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_results Data Evaluation Sample Phentolamine HCl (Solid or Solution) Exposed Exposed Sample Sample->Exposed Control Dark Control Sample->Control LightSource Light Source (e.g., 254 nm UV Lamp) Exposed->LightSource HPLC HPLC Analysis Control->HPLC LightSource->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Kinetics Degradation Kinetics LCMS->Kinetics Products Degradation Products LCMS->Products G Phentolamine Phentolamine HCl ForcedDeg Forced Degradation (Light Exposure) Phentolamine->ForcedDeg DegProducts Degradation Products ForcedDeg->DegProducts Separation Separation & Isolation (e.g., Preparative HPLC) DegProducts->Separation StructureEluc Structure Elucidation (LC-MS, NMR, FTIR) Separation->StructureEluc Pathway Proposed Degradation Pathway StructureEluc->Pathway

References

Phentolamine Hydrochloride: An In-depth Technical Guide on its Alpha-1 vs. Alpha-2 Adrenergic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine hydrochloride is a potent, non-selective, and reversible antagonist of both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of its receptor selectivity, binding affinities, and the downstream signaling pathways it modulates. Detailed experimental protocols for assessing its activity are also presented to facilitate further research and drug development.

Introduction

This compound's therapeutic effects and side-effect profile are intrinsically linked to its competitive antagonism at both α1 and α2-adrenergic receptors.[1][2] Understanding its interaction with these receptor subtypes is critical for its application in treating conditions such as hypertensive emergencies and for the development of more selective adrenergic modulators.[1] This guide delves into the quantitative aspects of phentolamine's receptor binding and the functional consequences of this antagonism.

Quantitative Binding Affinity of this compound

The affinity of phentolamine for α1 and α2-adrenergic receptor subtypes has been characterized through various radioligand binding assays. The equilibrium dissociation constant (Ki) and the negative logarithm of the Ki (pKi) are key parameters for quantifying this binding affinity. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigandKi (nM)pKiSpeciesReference
Alpha-1 Adrenergic Receptors
α1APhentolamine127.92Human[3]
α1BPhentolamine47.47.32Human[3]
α1DPhentolamine4.668.33Rat[3]
Alpha-1 (non-subtype specific)[3H]prazosin32.367.49Rat[3]
Alpha-2 Adrenergic Receptors
α2APhentolamine-8.1Rat[3]
α2BPhentolamine--Human[3]
α2CPhentolamine8.48.08Human[3]
Alpha-2 (non-subtype specific)[3H]clonidine0.939.03Calf[3]

Signaling Pathways

Phentolamine exerts its effects by blocking the downstream signaling cascades initiated by the activation of α1 and α2-adrenergic receptors by endogenous catecholamines like norepinephrine and epinephrine.[2][4]

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are coupled to the Gq family of G-proteins.[5] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This cascade ultimately leads to smooth muscle contraction.[6] Phentolamine blocks these effects by preventing the initial binding of agonists to the α1 receptor.

Alpha1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Alpha1_Receptor α1 Receptor Norepinephrine->Alpha1_Receptor Binds Gq Gq Alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2+->Smooth_Muscle_Contraction Stimulates PKC->Smooth_Muscle_Contraction Stimulates Phentolamine Phentolamine Phentolamine->Alpha1_Receptor Blocks

Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha-2 adrenergic receptors are coupled to the Gi family of G-proteins.[7] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Presynaptically, this results in the inhibition of norepinephrine release, creating a negative feedback loop.[2][7] Postsynaptically, it can lead to various cellular responses, including the modulation of ion channel activity. Phentolamine's antagonism at α2 receptors blocks this inhibitory feedback, which can lead to an increased release of norepinephrine.[2]

Alpha2_Signaling cluster_extracellular Extracellular cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Norepinephrine_Pre Norepinephrine Alpha2_Receptor α2 Receptor Norepinephrine_Pre->Alpha2_Receptor Binds Gi Gi Alpha2_Receptor->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase NE_Release_Inhibition Inhibition of Norepinephrine Release cAMP->NE_Release_Inhibition Leads to NE_Vesicle Norepinephrine Vesicle Phentolamine Phentolamine Phentolamine->Alpha2_Receptor Blocks

Alpha-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Phentolamine

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of phentolamine for α1 and α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from CHO or HEK cell lines).[8]

  • Radioligand (e.g., [3H]prazosin for α1, [3H]clonidine or [3H]rauwolscine for α2).[3][9]

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like yohimbine for α2).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor and prepare a membrane fraction through differential centrifugation.[10]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane suspension.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of varying concentrations of phentolamine (for competition curve) or buffer (for total binding).

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the phentolamine concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]

Radioligand_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes with Target Receptors Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Membranes - Radioligand - Phentolamine (or control) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
Functional Assay in Vascular Smooth Muscle

This protocol describes a functional assay to assess the antagonistic effect of phentolamine on norepinephrine-induced contraction of vascular smooth muscle, a process primarily mediated by α1-adrenergic receptors.

Materials:

  • Isolated vascular smooth muscle tissue (e.g., rat aortic rings).[11]

  • Krebs-Henseleit solution (physiological salt solution).

  • Norepinephrine.

  • This compound.

  • Organ bath system with force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Dissect and prepare rings of vascular smooth muscle and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.[12]

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability.

  • Control Response: Generate a cumulative concentration-response curve for norepinephrine to establish a baseline contractile response.

  • Phentolamine Incubation: Wash the tissues and incubate them with a known concentration of phentolamine for a set period (e.g., 30 minutes).

  • Antagonism Assessment: In the presence of phentolamine, repeat the cumulative concentration-response curve for norepinephrine.

  • Data Analysis: Compare the norepinephrine concentration-response curves in the absence and presence of phentolamine. A rightward shift in the curve in the presence of phentolamine indicates competitive antagonism. The degree of the shift can be used to calculate the pA2 value, a measure of antagonist potency.

Conclusion

This compound is a non-selective antagonist with high affinity for both α1 and α2-adrenergic receptor subtypes. Its pharmacological effects are a direct consequence of its ability to block the distinct signaling pathways mediated by these receptors. The provided experimental protocols offer a framework for the quantitative assessment of its binding and functional antagonism, which is essential for both basic research and the development of novel adrenergic-targeting therapeutics.

References

Phentolamine Hydrochloride: An In-depth Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular mechanisms and downstream signaling cascades affected by phentolamine hydrochloride, a non-selective alpha-adrenergic receptor antagonist.

Executive Summary

This compound is a potent, competitive, and reversible antagonist of both α1 and α2-adrenergic receptors.[1][2][3] This dual antagonism forms the basis of its primary pharmacological effect: vasodilation and a subsequent reduction in blood pressure.[4][5] Clinically, it is utilized in the management of hypertensive crises, particularly those associated with pheochromocytoma, as well as for the reversal of soft-tissue anesthesia and pharmacologically-induced mydriasis.[1][2][3] Understanding the intricate downstream signaling pathways modulated by phentolamine is crucial for elucidating its therapeutic effects and exploring new potential applications. This document details these pathways, presents relevant quantitative data, outlines key experimental methodologies, and provides visual representations of the core molecular interactions.

Core Mechanism of Action: Alpha-Adrenergic Antagonism

Phentolamine exerts its effects by competitively binding to α1 and α2-adrenergic receptors, preventing their activation by endogenous catecholamines such as norepinephrine and epinephrine.[4][6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.[7][8][9] By blocking these receptors, phentolamine effectively inhibits these downstream pathways.

Blockade of α1-Adrenergic Receptors (Gq/11 Pathway)

α1-adrenergic receptors are primarily coupled to the Gq/11 family of G-proteins.[1][8] Antagonism of these receptors by phentolamine inhibits the following cascade:

  • Inhibition of Gq/11 Activation: Phentolamine prevents the conformational change in the α1-receptor that is necessary for the activation of Gq/11 proteins.

  • Suppression of Phospholipase C (PLC): In the inactive state, Gq/11 does not activate its primary effector, phospholipase C.[10][11]

  • Reduction of IP3 and DAG: PLC is responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Phentolamine blockade prevents the formation of these second messengers.

  • Decreased Intracellular Calcium (Ca2+): IP3 typically binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. By preventing IP3 formation, phentolamine leads to lower intracellular Ca2+ concentrations.[11]

  • Inhibition of Protein Kinase C (PKC): DAG, in conjunction with Ca2+, is a key activator of Protein Kinase C. Reduced levels of these molecules prevent PKC activation.

The net physiological effect of this pathway's inhibition is the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[1][5]

Gq_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Phentolamine Phentolamine Alpha1 α1-Adrenergic Receptor Phentolamine->Alpha1 Blocks Gq11 Gq/11 Alpha1->Gq11 Inhibits Activation PLC Phospholipase C (PLC) Gq11->PLC Inhibits Activation PIP2 PIP2 PLC->PIP2 Prevents Hydrolysis IP3 IP3 DAG DAG SR Sarcoplasmic Reticulum IP3->SR No Binding PKC Protein Kinase C (Inactive) DAG->PKC No Activation Ca_Cytoplasm Intracellular Ca2+ (Decreased) SR->Ca_Cytoplasm Prevents Release Ca_Store Ca2+ Store Ca_Cytoplasm->PKC No Activation Relaxation Smooth Muscle Relaxation Ca_Cytoplasm->Relaxation Leads to

Phentolamine's blockade of the α1-adrenergic receptor Gq signaling pathway.
Blockade of α2-Adrenergic Receptors (Gi/o Pathway)

α2-adrenergic receptors, often located on presynaptic nerve terminals, are coupled to the Gi/o family of G-proteins.[4][7] Their blockade by phentolamine reverses the typical inhibitory feedback loop for norepinephrine release.

  • Inhibition of Gi/o Activation: Phentolamine binding prevents the α2-receptor from activating its coupled Gi/o protein.

  • Disinhibition of Adenylyl Cyclase (AC): The primary role of activated Gi/o is to inhibit adenylyl cyclase. By blocking Gi/o activation, phentolamine effectively removes this inhibition (disinhibition).

  • Increased cAMP Production: With the inhibition removed, adenylyl cyclase is free to convert ATP into cyclic AMP (cAMP).

  • PKA Activation and Neurotransmitter Release: Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets involved in promoting the release of norepinephrine from the presynaptic neuron.

This presynaptic blockade results in a paradoxical increase in synaptic norepinephrine levels.[4][12] This excess norepinephrine can then stimulate β-adrenergic receptors, contributing to side effects like tachycardia.[2][13]

Gi_Pathway cluster_presynaptic Presynaptic Terminal Phentolamine Phentolamine Alpha2 α2-Adrenergic Receptor Phentolamine->Alpha2 Blocks Gio Gi/o Alpha2->Gio Inhibits Activation AC Adenylyl Cyclase (AC) Gio->AC Removes Inhibition ATP ATP AC->ATP Converts cAMP cAMP (Increased) AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates NE_Vesicle Norepinephrine Vesicles PKA->NE_Vesicle Promotes Exocytosis NE_Release Increased Norepinephrine Release NE_Vesicle->NE_Release

Phentolamine's blockade of the presynaptic α2-adrenergic Gi signaling pathway.

Other Modulated Signaling Pathways

Beyond its primary alpha-blocking activity, research suggests phentolamine interacts with other signaling molecules and ion channels.

  • Nitric Oxide Synthase (NOS): Some studies suggest that phentolamine's vasodilatory effects are partially mediated through a non-adrenergic mechanism involving the activation of nitric oxide synthase (NOS).[14] Activated NOS produces nitric oxide (NO), a potent vasodilator that activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to increased cGMP and relaxation.[15]

  • Ion Channel Modulation: Phentolamine has been shown to directly inhibit L-type calcium channels and ATP-sensitive K+ (KATP) channels in ventricular myocytes.[16][17] This activity is independent of its alpha-adrenergic antagonism and may contribute to its cardiovascular effects.

  • STAT3 and Muscle Atrophy: In models of nerve injury, phentolamine treatment has been associated with the downregulation of phosphorylated STAT3 (p-STAT3) and muscle atrophy-related genes like MuRF-1 and FoxO1/3, suggesting a role in protecting against muscle atrophy.[18]

Other_Pathways cluster_main Primary α-Blockade cluster_other Other Signaling Interactions Phentolamine Phentolamine Alpha1 α1-Receptor Phentolamine->Alpha1 Blocks Alpha2 α2-Receptor Phentolamine->Alpha2 Blocks NOS Nitric Oxide Synthase (NOS) Phentolamine->NOS Activates (?) K_channel ATP-Sensitive K+ Channels Phentolamine->K_channel Inhibits Ca_channel L-Type Ca2+ Channels Phentolamine->Ca_channel Inhibits STAT3 p-STAT3 Phentolamine->STAT3 Downregulates

Overview of primary and other signaling interactions of phentolamine.

Quantitative Data Summary

The following table summarizes quantitative data regarding phentolamine's effects on specific molecular targets and physiological responses from various studies.

ParameterSpecies/TissueValueExperimental ContextReference
ICa Blockade Guinea Pig Ventricular Myocytes17% block at 5 µMPatch-clamp analysis of L-type calcium currents.[16]
23% block at 25 µM[16]
30% block at 100 µM[16]
IK,ATP Inhibition Guinea Pig Ventricular Myocytes75% block at 100 µMInhibition of DNP-induced ATP-sensitive K+ currents.[16]
Plasma Concentration Human PlasmaSufficient to occupy α1/α2 receptors30-40 min after oral ingestion of 40 or 80 mg.[6]
EFS-Induced Relaxation Rabbit Corpus CavernosumEnhanced relaxationWith 10 nM phentolamine and 30 nM sildenafil.[19]

Key Experimental Protocols

The study of phentolamine's signaling pathways employs a variety of established molecular and cellular biology techniques.

Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is used to measure the ion currents across the cell membrane of single cells, providing direct evidence of ion channel modulation.

Methodology:

  • Cell Preparation: Isolate single cells (e.g., ventricular myocytes) through enzymatic digestion.

  • Pipette Formation: A glass micropipette with a clean, fire-polished tip (1-2 µm diameter) is filled with a specific electrolyte solution that mimics the intracellular fluid.

  • Seal Formation: The micropipette is pressed against the membrane of a single cell, and gentle suction is applied to form a high-resistance "giga-seal" (resistance >1 GΩ).

  • Whole-Cell Configuration: A strong pulse of suction is applied to rupture the cell membrane patch under the pipette tip, allowing for electrical access to the entire cell interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage by an amplifier. The current required to maintain this voltage is measured, which is equal and opposite to the current flowing through the ion channels.

  • Data Acquisition: Phentolamine is introduced into the extracellular solution, and changes in ion currents (e.g., L-type Ca2+ current) are recorded and analyzed.[16]

Patch_Clamp_Workflow cluster_workflow Patch-Clamp Experimental Workflow A 1. Isolate Single Cells (e.g., Myocytes) B 2. Approach Cell with Micropipette A->B C 3. Form High-Resistance Giga-Seal B->C D 4. Rupture Membrane for Whole-Cell Access C->D E 5. Apply Voltage Clamp & Record Baseline Current D->E F 6. Perfuse with Phentolamine Solution E->F G 7. Record Changes in Ion Current F->G H 8. Data Analysis G->H

Generalized workflow for a whole-cell patch-clamp experiment.
Western Blotting for Protein Expression and Phosphorylation

This method is used to detect and quantify specific proteins in a sample, such as the expression of α-receptors or the phosphorylation state of signaling proteins like PKA and PLC.

Methodology:

  • Tissue/Cell Lysis: Lung tissues or other relevant cells are homogenized in a lysis buffer to release proteins.[10][11]

  • Protein Quantification: The total protein concentration in the lysate is determined using a colorimetric assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-α1 receptor, anti-p-PKA).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on film or by a digital imager, revealing bands corresponding to the protein of interest. Band intensity is quantified to determine relative protein levels.[10]

Conclusion

This compound's pharmacological profile is defined by its potent, non-selective antagonism of α1 and α2-adrenergic receptors. This dual action leads to the inhibition of the Gq/11-PLC-Ca2+ pathway, causing vasodilation, and the disinhibition of the presynaptic Gi/o-cAMP pathway, resulting in increased norepinephrine release. Furthermore, emerging evidence points to its interaction with other critical signaling pathways, including nitric oxide synthase and various ion channels, which may contribute to its overall therapeutic and side-effect profile. A thorough understanding of these downstream signaling events is paramount for optimizing its clinical use and for the development of novel therapeutics targeting the adrenergic system.

References

Phentolamine Hydrochloride's Effect on Intracellular Calcium Levels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanisms by which phentolamine hydrochloride modulates intracellular calcium ([Ca2+]i) levels. Phentolamine, a non-selective alpha-adrenergic antagonist, has a well-established role in the management of hypertensive crises.[1][2][3][4] However, its pharmacological profile extends beyond simple receptor antagonism, encompassing direct interactions with ion channels that are critical to cellular calcium homeostasis. Understanding these multifaceted effects is paramount for researchers investigating adrenergic signaling, scientists exploring calcium-dependent cellular processes, and professionals involved in the development of novel therapeutics. This document synthesizes key experimental findings, presents quantitative data in a structured format, details relevant methodologies, and provides visual diagrams of the core signaling pathways.

Core Mechanisms of Action on Intracellular Calcium

Phentolamine's influence on intracellular calcium is primarily twofold: a receptor-mediated pathway via its antagonism of α1-adrenergic receptors and a direct, non-receptor-mediated inhibition of specific calcium channels.

The canonical pathway for α1-adrenergic receptor activation involves a Gq protein-coupled cascade that leads to a significant increase in intracellular calcium.[5] Phentolamine competitively and reversibly blocks this pathway.[1][4][6]

  • Receptor Blockade: Phentolamine binds to α1-adrenergic receptors, preventing their activation by endogenous catecholamines like norepinephrine.[4][7]

  • Inhibition of PLC Activation: The α1-receptor is coupled to the Gq alpha subunit. When inactivated by phentolamine's blockade, the Gq protein does not activate phospholipase C (PLC).[8]

  • Suppression of IP3 Production: PLC is responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By inhibiting PLC activation, phentolamine effectively halts the production of IP3.[8]

  • Prevention of Calcium Release: IP3 typically binds to its receptors (IP3R) on the membrane of the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels.[8][9] This binding triggers the release of stored calcium from the ER into the cytosol. Phentolamine's upstream effects prevent this critical step, thereby averting the sharp rise in [Ca2+]i associated with α1-agonist stimulation.[10][11]

This mechanism is fundamental to phentolamine's vasodilatory effect, as the contraction of vascular smooth muscle is highly dependent on calcium released from intracellular stores.[12][13]

alpha1_pathway Phentolamine's Blockade of the Alpha-1 Adrenergic Signaling Pathway cluster_pip2 NE Norepinephrine AR Alpha-1 Adrenergic Receptor NE->AR Activates Phent Phentolamine Phent->AR Blocks Gq Gq Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Release Ca2+ Release ER->Ca_Release Triggers Ca_Increase Increased Intracellular [Ca2+] Ca_Release->Ca_Increase

Phentolamine's blockade of the Alpha-1 signaling cascade.

Beyond its α-adrenergic antagonism, phentolamine has been shown to directly inhibit voltage-gated calcium channels (VGCCs), specifically L-type calcium channels (ICa). This effect is independent of its action on adrenergic receptors.[14]

A study on guinea pig ventricular myocytes demonstrated that phentolamine reduces ICa in a concentration-dependent manner.[14] This inhibitory effect was not replicated by specific α1 (prazosin) or α2 (yohimbine) blockers, confirming a non-adrenergic mechanism.[14] This direct blockade of calcium entry from the extracellular space represents a significant, parallel mechanism by which phentolamine can lower intracellular calcium levels, particularly in excitable cells like cardiomyocytes.

ltype_channel_block Direct Inhibition of L-type Calcium Channels by Phentolamine Extracellular Extracellular Space (High [Ca2+]) Membrane Channel L-type Ca2+ Channel Intracellular Intracellular Space (Low [Ca2+]) Ca_Influx Ca2+ Influx Channel->Ca_Influx Depolarization opens channel Phent Phentolamine Phent->Channel Directly Blocks

Phentolamine directly blocks L-type calcium channels.

Quantitative Data on Phentolamine's Effects

The following tables summarize key quantitative findings from experimental studies.

Table 1: Effect of Phentolamine on L-type Calcium Current (ICa) in Guinea Pig Ventricular Myocytes

Phentolamine Concentration (μmol/L) Mean ICa Decrease from Control (nA) Percentage Block (%) Statistical Significance (P-value)
5 370 ± 99 to 310 ± 95 17 < 0.01
25 230 ± 98 to 180 ± 73 23 < 0.05
100 293 ± 66 to 206 ± 44 30 < 0.01

Data sourced from a study utilizing whole-cell patch-clamp techniques.[14]

Table 2: Inhibitory Effect of Phentolamine on Voltage-Gated Sodium Channels (NaV)

Channel Subtype Cell Line IC50 (μM)
NaV1.7 HEK cells 72
NaV1.7 CHO cells 57
NaV1.5 CHO cells 27

While not a direct effect on calcium channels, this demonstrates phentolamine's broader ion channel modulatory activity.[15]

Experimental Protocols

The data presented in this guide are derived from established biophysical and physiological techniques. Below are detailed methodologies for key experiments.

This technique is employed to measure ion currents, such as the L-type calcium current (ICa), across the membrane of a single cell.[14]

  • Cell Preparation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig). The cells are then placed in a recording chamber on the stage of an inverted microscope.

  • Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the cell's cytoplasm and containing a calcium chelator (e.g., EGTA) to buffer intracellular calcium. The external bath solution is a physiological saline solution.

  • Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

  • Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -40 mV). Depolarizing voltage steps are applied to activate voltage-gated channels. The resulting ionic currents are measured by an amplifier, digitized, and recorded for analysis. Phentolamine is applied to the bath solution to observe its effect on the recorded currents.[14]

This method allows for the real-time measurement of [Ca2+]i in response to stimuli.

  • Cell Culture and Dye Loading: Adherent cells (e.g., neurons, endothelial cells, or smooth muscle cells) are cultured on glass coverslips.[9][16] The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[9][16][17] The "AM" ester group allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the active dye in the cytosol.

  • Experimental Setup: The coverslip is placed in a perfusion chamber on a fluorescence microscope. The chamber allows for the rapid exchange of extracellular solutions (e.g., adding an agonist or phentolamine).

  • Fluorescence Measurement:

    • For ratiometric dyes like Fura-2, cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm). The ratio of the fluorescence emission intensities at these two excitation wavelengths is proportional to the [Ca2+]i.[16]

    • For single-wavelength dyes like Fluo-4, cells are excited at a single wavelength (e.g., 488 nm), and the change in fluorescence intensity is monitored over time.[17]

  • Data Acquisition and Analysis: A camera captures the fluorescence images at set intervals. Software is used to define regions of interest (ROIs) over individual cells and plot the fluorescence ratio or intensity over time, reflecting the changes in [Ca2+]i.

calcium_imaging_workflow General Workflow for Intracellular Calcium Imaging A 1. Cell Culture (on coverslip) B 2. Dye Loading (e.g., Fura-2 AM) A->B C 3. Baseline Measurement (Fluorescence Imaging) B->C D 4. Add Stimulus (e.g., Norepinephrine) C->D E 5. Record Ca2+ Response D->E F 6. Add Phentolamine E->F G 7. Record Inhibited Ca2+ Response F->G H 8. Data Analysis (Ratio/Intensity vs. Time) G->H

A typical experimental workflow for calcium imaging.

Summary and Conclusion

The effect of this compound on intracellular calcium is more complex than its classification as a simple α-adrenergic antagonist would suggest. Its primary and most well-understood mechanism involves the competitive blockade of α1-adrenergic receptors, which effectively prevents agonist-induced calcium release from the endoplasmic reticulum. This action is central to its therapeutic use as a vasodilator.

However, compelling evidence reveals a secondary, non-adrenergic mechanism: the direct inhibition of L-type voltage-gated calcium channels.[14] This direct action on a key pathway for calcium influx contributes to its overall calcium-lowering effects, especially in excitable tissues. For drug development professionals and researchers, this dual mechanism underscores the importance of characterizing a compound's "off-target" or secondary effects, which can be integral to its complete pharmacological profile and may present opportunities for novel therapeutic applications. Future research should continue to explore phentolamine's interactions with other components of the calcium signaling machinery, such as store-operated calcium entry channels, to build an even more comprehensive understanding.

References

Methodological & Application

Phentolamine Hydrochloride In Vivo Administration in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of Phentolamine Hydrochloride to rats, intended for research and preclinical drug development. Phentolamine is a non-selective alpha-adrenergic antagonist that is a valuable tool in cardiovascular and neurological research.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound administered to rats across various studies. It is crucial to note that the optimal dose can vary significantly based on the rat strain, age, weight, administration route, and the specific experimental goals.

Administration RouteDosage RangeApplicationReference
Intraperitoneal (i.p.)3 mg/kgPretreatment to reduce mortality and myocardial injury from phenylpropanolamine-induced overdose.[1]
Intraperitoneal (i.p.)10 mg/kgInvestigation of effects on heat shock protein expression.[2]
Intravenous (i.v.)75 mg/kgLethal Dose, 50% kill (LD50).[3][4]
Subcutaneous (s.c.)275 mg/kgLethal Dose, 50% kill (LD50).[3][4]
Oral1250 mg/kgLethal Dose, 50% kill (LD50).[3][4][5][6][7]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Cardiovascular Protection

This protocol is adapted from a study investigating the protective effects of phentolamine against drug-induced cardiovascular toxicity.[1]

Objective: To assess the efficacy of phentolamine in preventing acute myocardial injury.

Materials:

  • This compound

  • Sterile 0.9% saline solution

  • Male Wistar rats (or other appropriate strain)

  • Syringes (1 mL) and needles (23-25 gauge)[8]

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats to the laboratory environment for at least one week prior to the experiment. Ensure free access to food and water.

  • Phentolamine Solution Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline. For a 3 mg/kg dose in a 250g rat, you would need 0.75 mg of phentolamine. The final injection volume should not exceed 10 ml/kg.[8]

  • Administration:

    • Weigh each rat to determine the precise volume of the phentolamine solution to be administered.

    • Restrain the rat securely. For intraperitoneal injections, position the rat with its head tilted slightly downwards.

    • Inject this compound solution (3 mg/kg) into the lower right quadrant of the abdomen to avoid injuring the cecum and urinary bladder.[8]

    • The control group should receive an equivalent volume of sterile saline.

  • Post-Administration: Twenty-five minutes after the phentolamine or saline injection, the inducing agent (in the cited study, phenylpropanolamine at 75 mg/kg, i.p.) can be administered.[1]

  • Monitoring: Observe the animals for signs of distress, and monitor relevant physiological parameters as required by the experimental design.

Visualizations

Phentolamine Mechanism of Action

Phentolamine is a non-selective alpha-adrenergic antagonist, meaning it blocks both alpha-1 and alpha-2 adrenergic receptors.[9][10][11] This blockade prevents the binding of catecholamines like norepinephrine and epinephrine, leading to its physiological effects.[9]

phentolamine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Vascular Smooth Muscle) NE_release Norepinephrine Release NE Norepinephrine NE_release->NE alpha2 Alpha-2 Receptor alpha2->NE_release Inhibits NE->alpha2 Negative Feedback alpha1 Alpha-1 Receptor NE->alpha1 Binds to vasoconstriction Vasoconstriction alpha1->vasoconstriction Activates phentolamine Phentolamine phentolamine->alpha2 Blocks phentolamine->alpha1 Blocks

Caption: Mechanism of Phentolamine as an alpha-adrenergic antagonist.

Phentolamine Signaling Pathway Inhibition

By blocking alpha-adrenergic receptors, phentolamine inhibits their downstream signaling pathways. The blockade of α1-receptors inhibits the Phospholipase C (PLC) pathway, while the overall effect is a reduction in intracellular calcium, leading to smooth muscle relaxation.[12]

phentolamine_signaling cluster_alpha1 Alpha-1 Pathway cluster_alpha2 Alpha-2 Pathway cluster_common Common Pathway phentolamine Phentolamine alpha1 Alpha-1 Receptor phentolamine->alpha1 Inhibits alpha2 Alpha-2 Receptor phentolamine->alpha2 Inhibits PLC Phospholipase C (PLC) alpha1->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release MLCK MLCK Ca_release->MLCK Activates AC Adenylyl Cyclase alpha2->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA contraction Smooth Muscle Contraction MLCK->contraction

Caption: Phentolamine's inhibition of alpha-adrenergic signaling pathways.

Experimental Workflow for In Vivo Phentolamine Administration

The following diagram illustrates a general workflow for an in vivo experiment in rats involving phentolamine administration.

experimental_workflow acclimatization Animal Acclimatization grouping Randomization into Groups (e.g., Control, Phentolamine) acclimatization->grouping solution_prep Preparation of Phentolamine and Vehicle Solutions grouping->solution_prep dosing Administration (e.g., i.p. injection) solution_prep->dosing intervention Experimental Intervention (if applicable) dosing->intervention monitoring Monitoring and Data Collection intervention->monitoring analysis Data Analysis and Interpretation monitoring->analysis

Caption: General experimental workflow for in vivo phentolamine studies in rats.

References

Phentolamine Hydrochloride in Isolated Organ Bath Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of phentolamine hydrochloride in isolated organ bath experiments. Phentolamine is a potent, reversible, non-selective alpha-adrenergic receptor antagonist, making it a valuable tool for studying the physiological roles of α-adrenoceptors in various tissues.[1][2] This document outlines its mechanism of action, key applications, detailed experimental protocols, and expected outcomes.

Mechanism of Action

Phentolamine competitively blocks both α1 and α2-adrenergic receptors. In smooth muscle tissues, particularly vascular smooth muscle, antagonism of α1-adrenoceptors prevents vasoconstriction induced by endogenous catecholamines like norepinephrine and epinephrine, leading to vasodilation. The blockade of presynaptic α2-adrenoceptors can inhibit the negative feedback loop for norepinephrine release, which may lead to an increased concentration of norepinephrine in the synaptic cleft.[2] Understanding this dual antagonism is crucial for interpreting experimental results.

Key Applications in Isolated Organ Bath Studies

  • Characterization of Adrenergic Receptors: Phentolamine is used to identify and characterize the presence and function of α-adrenoceptors in various isolated tissues, including arteries, veins, vas deferens, and bladder.

  • Investigating Vasodilatory Mechanisms: It serves as a tool to study the contribution of α-adrenergic tone to the contractile state of vascular smooth muscle and to investigate the mechanisms of other vasodilating agents.

  • Schild Analysis for Antagonist Potency: Phentolamine is often used as a reference antagonist in Schild plot analysis to determine the affinity (pA2 value) of new α-adrenoceptor antagonists.[3][4][5]

Quantitative Data: Phentolamine Potency

The potency of phentolamine can be expressed in several ways, including the half maximal inhibitory concentration (IC50), the equilibrium dissociation constant (KB), and the pA2 value derived from Schild plot analysis. The following tables summarize reported values for phentolamine in various isolated tissue preparations.

TissueSpeciesAgonist UsedPhentolamine PotencyReference
Various Smooth MusclesRat, Rabbit, Guinea-PigAdrenergic AgonistsIC50: 5 - 30 nM[6]
Various Smooth MusclesRat, Rabbit, Guinea-PigAdrenergic AgonistsKB: 4 - 28 nM[6]
Rabbit Corpus CavernosumRabbitPhenylephrinepIC50: 7.44
Rat AortaRatPhenylephrineIC50/KB ratio: 3.1 (at 27.5°C)[6]
Cat Papillary MuscleCatPhenylephrineA 5 µM concentration shifted the concentration-response curve by about two log units.[7]

Note: IC50, KB, and pA2 values are dependent on the specific experimental conditions, including tissue type, species, temperature, and the agonist used.

Experimental Protocols

Protocol 1: General Evaluation of Phentolamine's Vasodilator Effect in Isolated Aortic Rings

This protocol describes the procedure for assessing the vasodilatory effect of phentolamine on isolated rat aortic rings pre-contracted with an α-adrenergic agonist.

1. Tissue Preparation:

  • Humanely euthanize a rat and excise the thoracic aorta.
  • Carefully remove adherent connective and adipose tissue in a petri dish filled with cold Krebs-Henseleit solution.
  • Cut the aorta into rings of 2-3 mm in width.
  • The endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick if required for the study.

2. Organ Bath Setup:

  • Mount the aortic rings in an isolated organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
  • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
  • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, induce a sustained contraction with an α-adrenergic agonist, typically phenylephrine (1 µM) or norepinephrine.
  • Once the contraction has reached a stable plateau, add phentolamine cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).
  • Record the relaxation response as a percentage of the pre-contraction induced by the agonist.

Krebs-Henseleit Solution Composition (mM):

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl22.5
MgSO41.2
NaHCO325.0
KH2PO41.2
Glucose11.1

The solution should be freshly prepared and continuously aerated with 95% O2 and 5% CO2 to maintain a pH of 7.4.[8]

Protocol 2: Schild Analysis for Determining the pA2 Value of Phentolamine

This protocol outlines the steps for performing a Schild analysis to quantify the competitive antagonism of phentolamine.[3][4][5]

1. Tissue Preparation and Organ Bath Setup:

  • Follow the same procedure as described in Protocol 1.

2. Experimental Procedure:

  • Obtain a cumulative concentration-response curve for an α-adrenergic agonist (e.g., phenylephrine) to establish a control response.
  • Wash the tissue repeatedly to ensure complete removal of the agonist.
  • Incubate the tissue with a fixed concentration of phentolamine (e.g., 10 nM) for a predetermined period (e.g., 30 minutes).
  • In the presence of phentolamine, obtain a second cumulative concentration-response curve for the same agonist.
  • Repeat the wash-out and incubation steps with at least two other increasing concentrations of phentolamine (e.g., 30 nM and 100 nM).

3. Data Analysis:

  • Calculate the dose ratio (DR) for each concentration of phentolamine. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of phentolamine on the x-axis.
  • The x-intercept of the linear regression line represents the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist Alpha_Receptor α-Adrenergic Receptor Agonist->Alpha_Receptor Activates Phentolamine Phentolamine Phentolamine->Alpha_Receptor Blocks G_Protein Gq/11 Protein Alpha_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release SR->Ca2_Release Contraction Smooth Muscle Contraction Ca2_Release->Contraction PKC->Contraction Sensitizes Contractile Proteins

Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of phentolamine.

Experimental_Workflow cluster_prep Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Tissue (e.g., Aorta) Ring_Preparation Prepare Tissue Rings Tissue_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Pre_Contraction Induce Contraction (e.g., Phenylephrine) Equilibration->Pre_Contraction Phentolamine_Addition Cumulative Addition of Phentolamine Pre_Contraction->Phentolamine_Addition Record_Response Record Relaxation Response Phentolamine_Addition->Record_Response Plot_Data Plot Concentration- Response Curve Record_Response->Plot_Data

Caption: General experimental workflow for assessing phentolamine's effect in an isolated organ bath.

Schild_Analysis_Workflow Start Start Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Start->Control_CRC Washout1 Wash Tissue Control_CRC->Washout1 Incubate_Phentolamine Incubate with Fixed Concentration of Phentolamine Washout1->Incubate_Phentolamine Antagonist_CRC Generate Agonist CRC in Presence of Phentolamine Incubate_Phentolamine->Antagonist_CRC Repeat_Loop More Phentolamine Concentrations? Antagonist_CRC->Repeat_Loop Repeat_Loop->Washout1 Yes Calculate_DR Calculate Dose Ratios (DR) Repeat_Loop->Calculate_DR No Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Phentolamine]) Calculate_DR->Schild_Plot Determine_pA2 Determine pA2 Value (x-intercept) Schild_Plot->Determine_pA2 End End Determine_pA2->End

References

Application Notes and Protocols for HPLC Analysis of Phentolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Phentolamine Hydrochloride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for assay determination and the analysis of related substances in pharmaceutical formulations.

Introduction

This compound is a non-selective alpha-adrenergic antagonist used in the management of hypertensive emergencies and for the diagnosis of pheochromocytoma. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and safety of pharmaceutical products containing this compound. This document describes a validated stability-indicating HPLC method for its analysis.

HPLC Method for Assay and Related Substances

This section details a reversed-phase HPLC (RP-HPLC) method applicable for the determination of this compound and its potential degradation products.

Chromatographic Conditions

A summary of the HPLC system and parameters is provided in the table below.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.05M Potassium Dihydrogen Phosphate buffer (pH 3.0 with Orthophosphoric Acid) in a gradient elution.
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Detection Wavelength 278 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 30 minutes
System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly. The acceptance criteria for key parameters are listed below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Experimental Protocols

Reagent and Sample Preparation

3.1.1. Buffer Preparation (0.05M Potassium Dihydrogen Phosphate, pH 3.0)

  • Weigh 6.8 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.

3.1.2. Mobile Phase Preparation

Prepare the mobile phase components (Acetonitrile and Buffer) and place them in the respective reservoirs of the HPLC system. The gradient program will mix them automatically.

3.1.3. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh about 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent (e.g., a 50:50 mixture of Acetonitrile and water).

3.1.4. Sample Solution Preparation (100 µg/mL)

  • For a formulation, take a quantity of the powdered drug product equivalent to 10 mg of this compound.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reagent_Prep Reagent & Mobile Phase Preparation Mobile_Phase_Setup Mobile_Phase_Setup Standard_Prep Standard Solution Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Solution Preparation Injection Inject Standard & Sample Solutions Sample_Prep->Injection System_Suitability->Injection If passes Chrom_Acquisition Chromatographic Data Acquisition Injection->Chrom_Acquisition Integration Peak Integration & Identification Chrom_Acquisition->Integration Calculation Calculation of Assay & Related Substances Integration->Calculation Report Generate Report Calculation->Report Troubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues Issue { Common HPLC Issues|Select an Issue...} High_Pressure High Pressure Check for blockages in tubing or column. Check mobile phase viscosity. Issue:c->High_Pressure:p Low_Pressure Low Pressure Check for leaks in the system. Ensure pump is primed correctly. Issue:c->Low_Pressure:p Peak_Tailing Peak Tailing Check for column degradation. Ensure mobile phase pH is appropriate. Issue:c->Peak_Tailing:p Peak_Fronting Peak Fronting Reduce sample concentration. Check for column overload. Issue:c->Peak_Fronting:p Split_Peaks Split Peaks Check for column void or blockage. Ensure sample is fully dissolved. Issue:c->Split_Peaks:p RT_Shift Retention Time Drift Check for changes in mobile phase composition or flow rate. Ensure column temperature is stable. Issue:c->RT_Shift:p

Application Notes and Protocols for Phentolamine Hydrochloride Vasodilation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine hydrochloride is a potent, reversible, non-selective alpha-adrenergic antagonist.[1] It induces vasodilation by blocking both α1 and α2-adrenergic receptors on vascular smooth muscle, preventing the contractile effects of endogenous catecholamines like norepinephrine and epinephrine.[2][3] This property makes phentolamine a valuable tool in pharmacological research for studying the mechanisms of vasodilation and for screening potential vasoactive compounds. These application notes provide a detailed protocol for an in vitro vasodilation assay using this compound in isolated rat aortic rings, a standard model for assessing vascular reactivity.

Mechanism of Action

This compound competitively antagonizes α1 and α2-adrenergic receptors. Blockade of α1-adrenoceptors on vascular smooth muscle cells inhibits the phospholipase C (PLC) pathway, preventing the formation of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release from the sarcoplasmic reticulum and reduced calcium influx, ultimately resulting in smooth muscle relaxation and vasodilation.[2] By also blocking presynaptic α2-adrenoceptors, phentolamine can increase the release of norepinephrine from sympathetic nerve endings; however, its postsynaptic α1-blocking action is the primary mechanism for vasodilation.[2]

Data Presentation

The vasodilatory effect of this compound is concentration-dependent. The following table summarizes representative data from studies on isolated rat aortic rings pre-contracted with an α1-adrenergic agonist, phenylephrine.

Phentolamine HCl Concentration (M)Mean Vasorelaxation (%)Standard Error of the Mean (SEM)
1 x 10⁻¹⁰~5± 0.5
1 x 10⁻⁹~20± 1.8
1 x 10⁻⁸~45± 3.2
1 x 10⁻⁷~75± 4.1
1 x 10⁻⁶~95± 2.5

Note: The data presented are representative values compiled from typical concentration-response curves and should be used for reference purposes. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings

This protocol describes the methodology for assessing the vasodilatory properties of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine.

Materials and Reagents:

  • This compound

  • Phenylephrine Hydrochloride

  • Krebs-Henseleit Buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Male Wistar rats (250-300g)

  • Pentobarbital sodium (or other suitable anesthetic)

  • Distilled water

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

  • Dissection microscope and tools

  • Data acquisition system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in distilled water.

    • Prepare a stock solution of phenylephrine hydrochloride in distilled water.

    • Prepare fresh Krebs-Henseleit buffer and continuously aerate with carbogen gas. Maintain the buffer at 37°C.

  • Isolation of Rat Aorta:

    • Anesthetize the rat with an appropriate dose of pentobarbital sodium.

    • Perform a thoracotomy and carefully excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit buffer.

  • Preparation of Aortic Rings:

    • Under a dissection microscope, carefully remove adhering connective and adipose tissues from the aorta.

    • Cut the aorta into rings of approximately 3-4 mm in length.

    • For endothelium-denuded rings (optional), gently rub the intimal surface with a fine wire or forceps.

  • Mounting of Aortic Rings:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.

    • One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the buffer every 15-20 minutes.

    • After equilibration, induce a contraction with 60 mM KCl to check the viability of the smooth muscle. After the contraction plateaus, wash the rings with fresh buffer until the tension returns to baseline.

    • For endothelium-intact rings, assess the integrity of the endothelium by inducing a submaximal contraction with phenylephrine (e.g., 1 µM) and then adding acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium. Wash the rings thoroughly afterward.

  • Vasodilation Assay:

    • Induce a stable, submaximal contraction in the aortic rings with an EC₈₀ concentration of phenylephrine (typically around 1 µM).

    • Once the contraction has reached a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the changes in isometric tension using a data acquisition system.

  • Data Analysis:

    • Express the relaxation induced by phentolamine as a percentage of the maximal contraction induced by phenylephrine.

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the phentolamine concentration.

    • Calculate the EC₅₀ (the concentration of phentolamine that produces 50% of the maximal relaxation) from the concentration-response curve.

Mandatory Visualizations

G cluster_workflow Phentolamine Vasodilation Assay Workflow A Aorta Isolation (Rat Thoracic Aorta) B Aortic Ring Preparation (3-4 mm rings) A->B Dissection C Mounting in Organ Bath (Krebs Buffer, 37°C, Carbogen) B->C Suspension D Equilibration & Viability Check (Resting Tension, KCl, Acetylcholine) C->D Stabilization E Pre-contraction (Phenylephrine) D->E Induce Contraction F Cumulative Addition of Phentolamine HCl E->F Induce Relaxation G Data Acquisition & Analysis (Tension Recording, EC50 Calculation) F->G Measurement

Caption: Experimental workflow for the in vitro vasodilation assay.

G cluster_pathway Phentolamine Signaling Pathway in Vasodilation cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_alpha2 α2-Adrenergic Receptor Pathway norepi Norepinephrine a1 α1 Receptor norepi->a1 Activates a2 α2 Receptor norepi->a2 Activates phentolamine Phentolamine HCl phentolamine->a1 Blocks phentolamine->a2 Blocks gq Gq Protein a1->gq plc Phospholipase C gq->plc ip3 IP3 plc->ip3 ca ↑ Intracellular Ca²⁺ ip3->ca contraction Vasoconstriction ca->contraction vasodilation Vasodilation gi Gi Protein a2->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp contraction2 Vasoconstriction camp->contraction2

Caption: Phentolamine's mechanism of vasodilation.

References

Application Notes and Protocols for In Vivo Blood Pressure Measurement Using Phentolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine hydrochloride is a potent, non-selective alpha-adrenergic receptor antagonist used in research to investigate the role of the sympathetic nervous system in regulating blood pressure.[1][2][3] By blocking both α1 and α2-adrenergic receptors, phentolamine induces vasodilation and a subsequent decrease in peripheral vascular resistance, leading to a reduction in blood pressure.[1][4] These application notes provide detailed protocols for utilizing this compound to measure in vivo blood pressure in rodent models, a critical assay in cardiovascular research and drug development.

Mechanism of Action

Phentolamine competitively blocks α1 and α2-adrenergic receptors. Blockade of α1-adrenergic receptors on vascular smooth muscle cells leads to vasodilation and a decrease in blood pressure.[1] The blockade of presynaptic α2-adrenergic receptors, which normally inhibit norepinephrine release, can result in a reflex increase in heart rate and cardiac output.[1][5]

Signaling Pathway of this compound

phentolamine_pathway cluster_synapse Synaptic Cleft cluster_cell Vascular Smooth Muscle Cell NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Activates Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Leads to Alpha2 α2-Adrenergic Receptor (Presynaptic) NE_release Norepinephrine Release Alpha2->NE_release Inhibits (Negative Feedback) Phentolamine Phentolamine Phentolamine->Alpha1 Blocks Phentolamine->Alpha2 Blocks NE_release->NE NE_release->Alpha2 Activates Sympathetic_Nerve Sympathetic Nerve Terminal Sympathetic_Nerve->NE_release Stimulation

Caption: Phentolamine blocks α1 and α2-adrenergic receptors.

Experimental Protocols

In Vivo Blood Pressure Measurement in Anesthetized Rodents

This protocol describes the invasive measurement of arterial blood pressure in anesthetized rats following the administration of this compound.

Materials:

  • This compound

  • Saline (0.9% NaCl)

  • Anesthetic agent (e.g., Urethane or Pentobarbital)

  • Adult Wistar or Sprague-Dawley rats

  • Surgical instruments for cannulation

  • Pressure transducer and data acquisition system

  • PE-50 tubing

  • Heparinized saline (e.g., 10-20 IU/mL)

Experimental Workflow:

experimental_workflow A Anesthetize Rodent (e.g., Urethane 1.2 g/kg, IP) B Cannulate Carotid Artery and Jugular Vein A->B C Connect Arterial Catheter to Pressure Transducer B->C D Stabilize and Record Baseline Blood Pressure C->D E Administer this compound (IV) D->E F Continuously Record Blood Pressure Response E->F G Data Analysis F->G

Caption: Workflow for in vivo blood pressure measurement.

Procedure:

  • Animal Preparation: Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane at 1.2 g/kg, intraperitoneally).[6] Ensure a stable plane of anesthesia is achieved by monitoring reflexes.

  • Surgical Cannulation:

    • Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

    • Carefully dissect the left common carotid artery and cannulate it with a PE-50 catheter filled with heparinized saline. This catheter will be connected to a pressure transducer to record arterial blood pressure.[6][7]

    • Cannulate the right jugular vein with another PE-50 catheter for intravenous drug administration.[6]

  • Blood Pressure Recording:

    • Connect the carotid artery catheter to the pressure transducer, which is linked to a data acquisition system.

    • Allow the animal's blood pressure to stabilize for a period of 20-30 minutes to obtain a steady baseline reading.

  • Phentolamine Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Administer the desired dose of phentolamine intravenously through the jugular vein catheter. A range of doses can be tested to establish a dose-response relationship.

  • Data Acquisition and Analysis:

    • Continuously record the mean arterial pressure (MAP), systolic pressure, and diastolic pressure before, during, and after phentolamine administration.

    • Analyze the data to determine the magnitude and duration of the hypotensive effect.

Data Presentation

The following tables summarize expected quantitative data from in vivo studies with phentolamine.

Table 1: Effect of Phentolamine on Systolic Blood Pressure in Normal Rats

TreatmentAdministration RouteDoseAnimal ModelChange in Systolic Blood Pressure (ΔSBP)Reference
PhentolamineIntravenousNot SpecifiedNormal Rats-18.7 mmHg[8]
PhentolamineIntravenousNot SpecifiedNormal Rats-16.4 mmHg[8]
PhentolamineIntravenousNot SpecifiedNormal Rats-19.7 mmHg[8]
PhentolamineIntravenousNot SpecifiedNormal Rats-25.7 mmHg[8]

Table 2: Hemodynamic Effects of Phentolamine in a Rabbit Model of Acute Pulmonary Embolism

TreatmentAdministration RouteDoseAnimal ModelKey Hemodynamic EffectsReference
PhentolamineIntra-pulmonary artery0.4 mg/kgRabbitReduced mean arterial pressure, improved pulmonary blood flow[9]

Logical Relationship of Phentolamine's Action

logical_relationship A This compound Administration B Blockade of α1 and α2 Adrenergic Receptors A->B C Vasodilation of Peripheral Blood Vessels B->C F Reflex Tachycardia (due to α2 blockade) B->F D Decrease in Total Peripheral Resistance C->D E Reduction in Arterial Blood Pressure D->E

Caption: Logical flow of phentolamine's effects.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the alpha-adrenergic regulation of blood pressure. The protocols and data presented here provide a framework for researchers to design and execute in vivo experiments to assess the cardiovascular effects of this compound. Proper surgical technique and careful data acquisition are crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Phentolamine Hydrochloride In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with phentolamine hydrochloride in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing any antagonist activity in my in-vitro assay. What are the common reasons for this?

A1: Several factors could contribute to a lack of phentolamine activity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system.

  • Compound Integrity and Preparation:

    • Degradation: this compound solutions can be unstable, particularly at non-optimal pH and when exposed to light.[1] Aqueous solutions are noted to be unstable and should be prepared fresh.

    • Incorrect Concentration: Ensure the final concentration of phentolamine in your assay is sufficient to antagonize the alpha-adrenergic receptors in your specific system. Effective concentrations can vary between cell types and tissues.

    • Solubility Issues: While soluble in water and ethanol, improper dissolution can lead to a lower effective concentration. For cell culture, dissolving in a small amount of DMSO before further dilution in media is a common practice.[2]

  • Experimental Conditions:

    • pH of the Medium: The stability of phentolamine is pH-dependent, with a more stable region between pH 3.0 and 4.0.[3] While cell culture media are typically buffered around pH 7.4, prolonged incubation in less stable pH conditions could lead to degradation.

    • Presence of Interfering Substances: Components in your assay buffer or cell culture medium could potentially interact with phentolamine.

  • Biological System:

    • Receptor Expression: Confirm that your cell line or tissue robustly expresses the target alpha-adrenergic receptors (α1 and α2).

    • Agonist Concentration: The concentration of the agonist used to stimulate the receptors might be too high, requiring a higher concentration of phentolamine to see effective antagonism.

    • Off-Target Effects: At higher concentrations, phentolamine may have effects independent of alpha-adrenergic blockade.

Q2: What is the recommended procedure for preparing and storing this compound stock solutions for in-vitro use?

A2: To ensure the potency and stability of your this compound, follow these guidelines:

  • Reconstitution: For lyophilized powder, reconstitute in sterile water or a suitable buffer immediately before use.[4] Some sources suggest that reconstituted solutions are stable for 48 hours at room temperature and for one week at 2-8°C, though the manufacturer may recommend immediate use.[4][5]

  • Solvent Choice: this compound is soluble in water (20 mg/mL) and ethanol (14 mg/mL). For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[2]

  • Storage:

    • Store the lyophilized powder protected from light.[6]

    • For short-term storage of stock solutions (days to weeks), 4°C is recommended.[2]

    • For long-term storage (months), -20°C or -80°C is advisable.[2] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.[2]

  • Light Sensitivity: Phentolamine is light-sensitive.[1][6] Protect stock solutions and experimental setups from direct light exposure.

Q3: At what concentration should I use phentolamine in my experiment?

A3: The effective concentration of phentolamine depends on the specific alpha-adrenergic receptor subtype you are targeting and the expression levels in your experimental system. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay. However, the following table provides some reported values as a starting point.

Quantitative Data Summary

ParameterReceptor SubtypeValueSpecies/SystemReference
Kiα2C-adrenoceptor3.6 nMHuman[7]
IC50α-adrenergic receptorLow µM rangeIn vitro[8]

Note: IC50 and Ki values can vary significantly based on the experimental conditions, including the agonist used, temperature, and buffer composition.

Experimental Protocols

General Protocol for a Functional In-Vitro Assay: Measuring Agonist-Induced Calcium Influx

This protocol outlines a general procedure for assessing the antagonist activity of this compound against an agonist-induced calcium response in a cell line expressing α1-adrenergic receptors.

1. Cell Preparation: a. Plate cells expressing the α1-adrenergic receptor of interest in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. b. Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation: a. Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO). b. On the day of the assay, prepare serial dilutions of phentolamine in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations. c. Prepare a stock solution of your α1-adrenergic agonist (e.g., phenylephrine) and dilute it to a concentration that elicits a submaximal response (e.g., EC80) in the assay buffer.

3. Calcium Indicator Loading: a. Remove the culture medium from the cells. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C. c. After incubation, wash the cells with the assay buffer to remove excess dye.

4. Antagonist Incubation: a. Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO). b. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C, protected from light.

5. Agonist Stimulation and Signal Detection: a. Place the 96-well plate in a fluorescence plate reader equipped with an injector. b. Set the plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator. c. Record a baseline fluorescence reading for a few seconds. d. Inject the prepared agonist solution into the wells and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes).

6. Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the vehicle control. c. Plot the normalized response against the log of the phentolamine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathways

G cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling Agonist1 Agonist (e.g., Norepinephrine) Alpha1 α1 Receptor Agonist1->Alpha1 Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response1 PKC->Response1 Phentolamine1 Phentolamine Phentolamine1->Alpha1 Agonist2 Agonist (e.g., Norepinephrine) Alpha2 α2 Receptor Agonist2->Alpha2 Gi Gi Protein Alpha2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response2 Phentolamine2 Phentolamine Phentolamine2->Alpha2

Caption: Alpha-adrenergic receptor signaling pathways and the inhibitory action of phentolamine.

Experimental Workflow

G start Start prep_cells Prepare Cells (Plate and Culture) start->prep_cells prep_compound Prepare Phentolamine and Agonist Solutions prep_cells->prep_compound load_dye Load Cells with Indicator Dye (e.g., Fluo-4) prep_compound->load_dye incubate_antagonist Incubate with Phentolamine load_dye->incubate_antagonist read_baseline Read Baseline Signal incubate_antagonist->read_baseline stimulate Stimulate with Agonist read_baseline->stimulate read_response Read Response Signal stimulate->read_response analyze Analyze Data (Calculate IC50) read_response->analyze end End analyze->end

Caption: General experimental workflow for an in-vitro antagonist assay using phentolamine.

Troubleshooting Decision Tree

G start Phentolamine Not Working? check_compound Check Compound Integrity start->check_compound Yes check_protocol Review Experimental Protocol start->check_protocol No check_concentration Verify Concentration check_compound->check_concentration check_solubility Confirm Solubility check_concentration->check_solubility check_stability Assess Stability (Fresh Solution? Protected from Light?) check_solubility->check_stability check_stability->check_protocol No Issue solution_compound Prepare Fresh Stock Solution check_stability->solution_compound Issue Found check_conditions Verify Assay Conditions (pH, Temp) check_protocol->check_conditions check_receptor Confirm Receptor Expression solution_biology Validate Biological System check_receptor->solution_biology check_agonist Optimize Agonist Concentration positive_control Run Positive Control for Antagonism check_agonist->positive_control check_conditions->check_agonist positive_control->check_receptor No Issue solution_protocol Optimize Protocol Parameters positive_control->solution_protocol Issue Found

Caption: A decision tree for troubleshooting in-vitro experiments with phentolamine.

References

Technical Support Center: Optimizing Phentolamine Hydrochloride Dose for Nerve Block Reversal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with phentolamine for nerve block reversal.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of phentolamine in reversing nerve blocks?

Phentolamine is a non-selective, reversible alpha-adrenergic antagonist.[1][2] Local anesthetics are often formulated with vasoconstrictors, such as epinephrine, to prolong their effect by reducing local blood flow and systemic absorption.[3][4] Phentolamine counteracts this by blocking alpha-1 and alpha-2 adrenergic receptors, leading to vasodilation.[1][2] This increased blood flow accelerates the clearance of the local anesthetic agent from the injection site into the systemic circulation, thereby shortening the duration of soft-tissue anesthesia.[5][6][7]

Q2: Is there a difference between phentolamine hydrochloride and phentolamine mesylate for this application?

The commercially available and most extensively studied formulation for the reversal of local anesthesia is phentolamine mesylate, marketed as OraVerse®.[1][8][9] While the user prompt specified this compound, the vast majority of clinical data and approved use pertains to the mesylate salt. For research and development purposes, it is crucial to note that the salt form can influence a drug's physicochemical properties, such as solubility and stability, but the pharmacological activity resides in the phentolamine base.

Q3: What is the recommended starting dose for phentolamine in a research setting?

In clinical dental use, the dose of phentolamine mesylate is directly related to the amount of local anesthetic administered.[10][11][12] A 1:1 cartridge ratio is a common administration protocol.[5][6][13] For preclinical studies, dose-ranging studies are recommended to determine the optimal dose for the specific local anesthetic, concentration, and animal model being used.

Q4: What are the most common adverse effects to monitor during experiments?

The most frequently reported adverse reaction is injection-site pain.[5][10][11] Other potential side effects, although less common at the doses used for nerve block reversal, include tachycardia, orthostatic hypotension, and headaches.[1][5][10] Myocardial infarction and cerebrovascular events have been reported with parenteral administration of phentolamine, typically at higher doses or in different clinical contexts.[10]

Q5: Can phentolamine be used to reverse nerve blocks induced by local anesthetics without vasoconstrictors?

The primary mechanism of phentolamine for this indication is the reversal of vasoconstriction.[1][6] Therefore, its efficacy is most pronounced when used to reverse local anesthetics that are co-administered with a vasoconstrictor like epinephrine. Its effect on the reversal of anesthesia from plain local anesthetic solutions is not well-established and is likely to be significantly less.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High variability in reversal time - Inconsistent injection technique.- Anatomical variations in subjects.- Differences in the initial local anesthetic block efficacy.- Standardize the injection protocol, ensuring the phentolamine is delivered to the same location as the local anesthetic.[10][12]- Increase the sample size to account for individual variability.- Ensure a consistent and effective nerve block is achieved before administering the reversal agent.
Unexpected systemic side effects (e.g., hypotension, tachycardia) - The dose of phentolamine may be too high for the subject's weight or cardiovascular status.- Inadvertent intravascular injection.- Review and potentially lower the phentolamine dose.- Use careful aspiration techniques before injection to avoid intravascular administration.- Monitor cardiovascular parameters (heart rate, blood pressure) throughout the experiment.
Lack of significant reversal effect - The local anesthetic used did not contain a vasoconstrictor.- The dose of phentolamine is insufficient.- The phentolamine solution has degraded.- Confirm that the local anesthetic formulation includes a vasoconstrictor.- Perform a dose-escalation study to find a more effective dose.- Ensure proper storage and handling of the phentolamine solution to maintain its stability. Do not use if particulate matter or discoloration is observed.[14]
Increased post-procedure pain - In some clinical scenarios, such as in patients with symptomatic irreversible pulpitis, phentolamine administration has been associated with higher initial postoperative pain scores.[15]- Consider the inflammatory state of the tissue at the injection site.- Include pain assessment as a primary or secondary outcome in your study design.- For clinical studies, this potential for increased initial pain should be considered in the patient selection and informed consent process.

Data Presentation

Table 1: Phentolamine Mesylate Dose for Reversal of Local Anesthesia (Clinical)

Amount of Local Anesthetic AdministeredDose of Phentolamine Mesylate (OraVerse®)
¼ Cartridge0.1 mg (¼ Cartridge)
½ Cartridge0.2 mg (½ Cartridge)
1 Cartridge0.4 mg (1 Cartridge)
2 Cartridges0.8 mg (2 Cartridges)

Data sourced from OraVerse® prescribing information.[10][11]

Table 2: Efficacy of Phentolamine Mesylate in Reducing Duration of Soft-Tissue Anesthesia

Local AnestheticMedian Reduction in Time to Normal Sensation (Lower Lip)Reference
Lidocaine 2% with Epinephrine 1:100,00085 minutes[11]
Articaine 4% with Epinephrine 1:200,000Statistically significant reduction (P < 0.001)[5]
Bupivacaine 0.5% with Epinephrine 1:200,000137 minutes (mean difference)[16]
General (various anesthetics)70-85 minutes[3][9]

Table 3: Pediatric Dosing Considerations for Phentolamine Mesylate (OraVerse®)

Patient WeightMaximum Recommended Dose
≥15 kg and <30 kg0.2 mg (½ Cartridge)
≥30 kgSame as adult dosing, up to 2 cartridges (0.8 mg)

Use in pediatric patients under 3 years of age or weighing less than 15 kg is not recommended.[10][14]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of Phentolamine for Reversal of Inferior Alveolar Nerve Block in a Rodent Model

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Anesthesia Induction: Administer an inferior alveolar nerve block with a standard volume (e.g., 0.2 mL) of 2% lidocaine with 1:100,000 epinephrine.

  • Confirmation of Nerve Block: Assess the absence of a withdrawal reflex to a standardized stimulus (e.g., gentle probing of the lower lip or gingiva) at set time points post-injection.

  • Randomization: Once the nerve block is confirmed, randomly assign animals to either the treatment or control group.

  • Test Article Administration: Inject the treatment group with the desired dose of this compound/mesylate at the same site as the local anesthetic injection. The control group should receive a saline injection of equal volume.

  • Outcome Assessment: At regular intervals (e.g., every 10-15 minutes), assess the return of the withdrawal reflex. The primary endpoint is the time from the administration of the reversal agent to the return of normal sensation.

  • Data Analysis: Use survival analysis (e.g., Kaplan-Meier curves) to compare the time to recovery between the phentolamine and control groups.

Protocol 2: Phase 2 Double-Blind, Randomized Controlled Trial for Phentolamine Efficacy

  • Study Population: Healthy adult volunteers requiring a routine dental procedure necessitating a nerve block with a local anesthetic containing a vasoconstrictor.

  • Inclusion/Exclusion Criteria: Establish clear criteria, excluding patients with cardiovascular conditions, hypersensitivity to adrenergic blocking agents, or those taking medications that may interact with phentolamine.[17]

  • Procedure: Following the dental procedure, subjects are randomized to receive a submucosal injection of either phentolamine mesylate (e.g., 0.4 mg) or a placebo (e.g., saline) at the site of the local anesthetic injection. The volume and technique should be identical to the local anesthetic administration.[3][4]

  • Blinding: Both the patient and the assessing clinician should be blinded to the treatment allocation.

  • Efficacy Measures: The primary outcome is the time to return of normal sensation in the lip and tongue, as reported by the subject. This can be assessed by standardized methods, such as light touch with a cotton swab at set intervals.

  • Safety Measures: Monitor and record vital signs (blood pressure, heart rate) and any adverse events, particularly injection site pain, headache, or tachycardia.[5]

  • Statistical Analysis: Compare the median time to recovery of normal sensation between the two groups using appropriate non-parametric tests (e.g., Mann-Whitney U test).[3]

Mandatory Visualizations

Phentolamine_Mechanism_of_Action cluster_Nerve_Ending Sympathetic Nerve Terminal cluster_Vascular_Smooth_Muscle Vascular Smooth Muscle Cell cluster_Local_Anesthetic Local Anesthetic Action NE Norepinephrine Alpha_R Alpha-1 Adrenergic Receptor NE->Alpha_R Activates Vasoconstriction Vasoconstriction Alpha_R->Vasoconstriction Vasodilation Vasodilation Alpha_R->Vasodilation Leads to Prolonged_Anesthesia Prolonged Nerve Block Vasoconstriction->Prolonged_Anesthesia Maintains high local concentration LA_Epi Local Anesthetic + Epinephrine (Vasoconstrictor) LA_Epi->NE (Epinephrine mimics NE) Phentolamine Phentolamine Phentolamine->Alpha_R Blocks Phentolamine->Vasodilation Causes Washout Increased Local Anesthetic Washout Vasodilation->Washout Reversal Reversal of Nerve Block Washout->Reversal

Caption: Mechanism of Phentolamine in Reversing Vasoconstrictor-Induced Nerve Block.

Experimental_Workflow cluster_Setup Phase 1: Block Induction cluster_Intervention Phase 2: Intervention cluster_Assessment Phase 3: Outcome Assessment cluster_Analysis Phase 4: Data Analysis A Administer Local Anesthetic with Vasoconstrictor B Confirm Successful Nerve Block A->B C Randomize Subjects B->C If successful D Administer Phentolamine (Treatment Group) C->D E Administer Placebo (Control Group) C->E F Monitor Return of Sensation at Regular Intervals D->F E->F H Compare Time to Recovery Between Groups F->H G Record Adverse Events and Vital Signs G->H

Caption: General Experimental Workflow for a Phentolamine Efficacy Study.

References

Validation & Comparative

Phentolamine Hydrochloride vs. Prazosin: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of adrenergic receptor antagonists, phentolamine hydrochloride and prazosin are two prominent agents utilized in preclinical research to investigate the role of the sympathetic nervous system in various physiological and pathological processes. While both drugs target alpha-adrenergic receptors, their distinct selectivity profiles lead to differential in vivo effects. This guide provides a comprehensive comparison of this compound and prazosin, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the appropriate antagonist for their in vivo studies.

Executive Summary

This compound is a non-selective alpha-adrenergic antagonist, blocking both α1 and α2 receptors. In contrast, prazosin is a selective α1-adrenergic antagonist. This fundamental difference in receptor selectivity is the primary determinant of their varied physiological effects observed in vivo. In general, while both drugs effectively lower blood pressure, phentolamine's blockade of presynaptic α2-autoreceptors leads to a more pronounced reflex tachycardia compared to prazosin.

Quantitative Data Comparison

The following tables summarize the in vivo effects of this compound and prazosin on key cardiovascular parameters as reported in various animal models.

Table 1: Effect on Mean Arterial Pressure (MAP)

DrugAnimal ModelDoseRoute of AdministrationChange in MAP
PrazosinConscious Dogs0.07 mg/kg/min for 7 minIntravenous (i.v.)↓ 15 ± 4%[1]
PrazosinConscious Rats1 mg/kgIntravenous (i.v.)Immediate decrease
PhentolamineAnesthetized RatsInfusionIntravenous (i.v.)Similar decrease to prazosin
PhentolamineConscious SHR0.1–3 mg/kgSubcutaneous (s.c.)Graded decrease

Table 2: Effect on Heart Rate (HR)

DrugAnimal ModelDoseRoute of AdministrationChange in HR
PrazosinConscious Dogs0.07 mg/kg/min for 7 minIntravenous (i.v.)↑ 28 ± 9%[1]
PrazosinConscious Rats1 mg/kgIntravenous (i.v.)Non-significant increase
PhentolamineAnesthetized RatsInfusionIntravenous (i.v.)Similar decrease to prazosin
PhentolamineConscious SHR0.1–3 mg/kgSubcutaneous (s.c.)Predominant elevation

Mechanism of Action: Signaling Pathways

The differential effects of phentolamine and prazosin stem from their interactions with distinct alpha-adrenergic receptor subtypes.

cluster_Phentolamine Phentolamine (Non-selective α-blocker) Phentolamine Phentolamine alpha1_P α1 Receptor (Postsynaptic) Phentolamine->alpha1_P Blocks alpha2_P α2 Receptor (Presynaptic) Phentolamine->alpha2_P Blocks Vasoconstriction_P ↓ Vasoconstriction alpha1_P->Vasoconstriction_P NE_release_P ↑ Norepinephrine Release alpha2_P->NE_release_P HR_P ↑↑ Heart Rate (Reflex Tachycardia) NE_release_P->HR_P BP_P ↓ Blood Pressure Vasoconstriction_P->BP_P BP_P->HR_P

Phentolamine's non-selective blockade of α1 and α2 receptors.

cluster_Prazosin Prazosin (Selective α1-blocker) Prazosin Prazosin alpha1_Z α1 Receptor (Postsynaptic) Prazosin->alpha1_Z Blocks Vasoconstriction_Z ↓ Vasoconstriction alpha1_Z->Vasoconstriction_Z alpha2_Z α2 Receptor (Presynaptic) NE_release_Z Norepinephrine Release (Unaffected) alpha2_Z->NE_release_Z BP_Z ↓ Blood Pressure Vasoconstriction_Z->BP_Z HR_Z ↑ Heart Rate (Less Pronounced) BP_Z->HR_Z

Prazosin's selective blockade of α1 receptors.

Experimental Protocols

Below is a representative experimental protocol for comparing the in vivo effects of phentolamine and prazosin on blood pressure and heart rate in a rat model. This protocol is a synthesis of methodologies described in the cited literature.

Objective: To determine and compare the dose-dependent effects of intravenously administered this compound and prazosin on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • This compound solution (e.g., 1 mg/mL in sterile saline)

  • Prazosin solution (e.g., 0.1 mg/mL in sterile saline)

  • Sterile saline (vehicle control)

  • Pressure transducer and data acquisition system

  • Catheters for cannulation of the carotid artery and jugular vein

  • Surgical instruments

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using the chosen anesthetic agent.

    • Shave the ventral neck area and make a midline incision to expose the trachea, carotid artery, and jugular vein.

    • Cannulate the trachea to ensure a patent airway.

    • Cannulate the left carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous MAP and HR monitoring.

    • Cannulate the right jugular vein with a catheter for drug administration.

    • Allow the animal to stabilize for at least 30 minutes, ensuring stable baseline MAP and HR readings.

  • Drug Administration and Data Collection:

    • Administer a bolus intravenous injection of the vehicle (sterile saline) and record MAP and HR for 15 minutes to establish a baseline response.

    • Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) or prazosin (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg) in a cumulative or sequential manner.

    • Allow sufficient time between doses for the cardiovascular parameters to return to a stable baseline or to reach a steady state.

    • Continuously record MAP and HR throughout the experiment.

  • Data Analysis:

    • Calculate the change in MAP and HR from the baseline for each dose of phentolamine and prazosin.

    • Express the changes as absolute values or as a percentage of the baseline.

    • Construct dose-response curves for both drugs to compare their potency and efficacy in altering MAP and HR.

cluster_Workflow Experimental Workflow A Animal Anesthesia B Surgical Cannulation (Artery & Vein) A->B C Stabilization Period B->C D Baseline Recording C->D E Drug/Vehicle Administration (i.v.) D->E F Continuous MAP & HR Monitoring E->F G Data Analysis F->G

A simplified workflow for the in vivo comparison experiment.

Conclusion

The choice between this compound and prazosin for in vivo research hinges on the specific scientific question being addressed. Prazosin, with its selective α1-adrenergic antagonism, is the preferred tool for investigating the physiological roles of α1 receptors in isolation, with the advantage of producing less pronounced reflex tachycardia. Phentolamine, as a non-selective α-blocker, is useful for studies requiring broad blockade of both α1 and α2 receptors. However, researchers must consider the confounding effect of its α2-receptor blockade on norepinephrine release and the subsequent impact on heart rate when interpreting the results. This guide provides the foundational information for making an informed decision and designing robust in vivo experiments.

References

Validating Phentolamine Hydrochloride Efficacy: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phentolamine Hydrochloride's performance against other alternatives in various animal models, supported by experimental data. Phentolamine is a reversible, non-selective alpha-adrenergic antagonist that blocks both alpha-1 and alpha-2 receptors.[1][2][3] This blockade leads to vasodilation of vascular smooth muscles, making it a valuable tool in preclinical studies for conditions involving vasoconstriction and sympathetic overactivity.[1][2]

Mechanism of Action: Alpha-Adrenergic Blockade

Phentolamine competitively antagonizes alpha-adrenergic receptors, preventing norepinephrine and epinephrine from binding.[4] The blockade of alpha-1 receptors, primarily located on vascular smooth muscle, leads to vasodilation and a decrease in blood pressure.[3] The simultaneous blockade of presynaptic alpha-2 receptors, which normally provide negative feedback on norepinephrine release, can lead to a reflex increase in heart rate (tachycardia).[3]

cluster_synapse Synaptic Cleft cluster_cell Smooth Muscle Cell Norepinephrine Norepinephrine Alpha_Receptor α-Adrenergic Receptor Norepinephrine->Alpha_Receptor Binds Vasoconstriction Vasoconstriction Alpha_Receptor->Vasoconstriction Activates Phentolamine Phentolamine Phentolamine->Alpha_Receptor Blocks

Caption: Phentolamine blocks norepinephrine from binding to α-adrenergic receptors.

Efficacy in Key Animal Models

Phentolamine has been validated in a range of animal models, demonstrating significant efficacy in cardiovascular, neurological, and urological research.

Hypertensive Animal Models

Phentolamine is effective in lowering blood pressure in established models of hypertension. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that mimics human essential hypertension.[5][6][7]

Experimental Data Summary

Animal ModelPhentolamine DoseKey FindingsReference
Spontaneously Hypertensive Rat (SHR)Varies by studySignificant reduction in systolic and diastolic blood pressure.[6][6][7]
DOCA-Salt Hypertensive RatVaries by studyAttenuates the development of hypertension.[5][5]
Renal Artery Stenosis (Goldblatt)Varies by studyReduces blood pressure by counteracting renin-angiotensin system overactivity.[6][8][6][8]
Erectile Dysfunction Models

Phentolamine's vasodilatory properties have been extensively studied in animal models of erectile dysfunction, primarily in canines and rabbits. It enhances penile erection by increasing blood flow to the corpus cavernosum.

Experimental Data Summary

Animal ModelPhentolamine AdministrationKey FindingsReference
CanineIntravenous InjectionPartially antagonized the abortive effect of sympathetic stimulation on erection; increased arterial flow to the penis and intracavernous pressure.[9][9]
CanineIntracorporeal InjectionIncreased arterial inflow by 50-100% over baseline.[10][10]
Rabbit Corpus Cavernosum (in vitro)Tissue bath applicationSignificantly augmented neurogenic relaxation of trabecular smooth muscle.[11][11]
Peripheral Nerve Injury Models

Recent studies have highlighted a novel role for phentolamine in promoting functional recovery and mitigating tissue damage following peripheral nerve injury in mice.

Experimental Data Summary

Animal ModelPhentolamine DoseKey FindingsReference
Mouse (Sciatic Nerve Crush)20 mg/kg (IP, daily)Significantly improved Sciatic Functional Index (SFI) at 14 days post-injury; attenuated muscle atrophy in the soleus muscle; enhanced locomotor function.[12][12]
Cardioprotection and Toxin-Induced Injury Models

Phentolamine demonstrates protective effects against myocardial injury caused by alpha-adrenergic overstimulation.

Experimental Data Summary

Animal ModelPhentolamine AdministrationKey FindingsReference
Rat (Phenylpropanolamine Overdose)3 mg/kg (IP) pretreatmentSignificantly reduced mortality (14% vs. 71% in controls); prevented acute myocardial injury.[13][13]
Vasopressor Extravasation Models

Phentolamine is a standard treatment for counteracting peripheral vasoconstriction and tissue necrosis caused by the extravasation (leakage) of vasopressor agents like norepinephrine.

Experimental Data Summary

Animal ModelPhentolamine AdministrationKey FindingsReference
Canine (Norepinephrine-induced necrosis)Subcutaneous infusion (10 mg)"Dramatically effective" in preventing tissue necrosis when injected within 12 hours of extravasation.

Comparison with Alternatives

While phentolamine is a potent non-selective alpha-blocker, other agents are used in research and clinical settings for similar indications.

Comparative Data Summary

IndicationPhentolamineAlternative(s)Comparative Performance in Animal Models
Erectile Dysfunction Increases arterial inflow modestly.[10]Papaverine Papaverine has a dual effect, increasing arterial inflow more significantly (300-700%) and also increasing resistance to venous outflow, which phentolamine does not.[10]
Sildenafil In rabbit corpus cavernosum, the combination of phentolamine and sildenafil showed a synergistic effect, markedly increasing neurogenic relaxation more than phentolamine alone.[11]
Vasopressor Extravasation Standard of care, directly antagonizes alpha-receptors.[14]Topical Nitroglycerin, Terbutaline (SC) These are considered viable alternatives when phentolamine is unavailable.[15][16] Terbutaline (a beta-2 agonist) and nitroglycerin cause vasodilation through different mechanisms.[15] Direct comparative animal studies are limited.

Detailed Experimental Protocols

Protocol 1: Evaluation of Erectile Function in a Canine Model
  • Objective: To assess the effect of intravenous phentolamine on sympathetically-inhibited penile erection.

  • Animal Model: Adult male dogs.

  • Procedure:

    • Anesthetize the animal.

    • Surgically expose the cavernous nerve and lumbosacral sympathetic trunks for neurostimulation.

    • Insert a needle into the corpus cavernosum to measure intracavernous pressure (ICP).

    • Measure systemic arterial blood pressure (BP) and penile arterial flow.

    • Induce erection by stimulating the cavernous nerve.

    • Abolish the erection by stimulating the sympathetic trunks.

    • Administer phentolamine intravenously while continuing sympathetic stimulation.

    • Record changes in ICP, penile arterial flow, and systemic BP to determine if phentolamine antagonizes the sympathetic effect.[9]

Protocol 2: Sciatic Nerve Crush Injury and Functional Recovery in Mice
  • Objective: To evaluate the effect of phentolamine on motor function recovery after peripheral nerve injury.

  • Animal Model: Mice.

  • Procedure:

    • Anesthetize the mouse and expose the sciatic nerve.

    • Crush the nerve with fine forceps for a standardized duration.

    • Suture the incision and allow the animal to recover.

    • Administer this compound (20 mg/kg) or saline via intraperitoneal (IP) injection daily for 14 days.[12]

    • Conduct behavioral tests at baseline and specified time points (e.g., 7 and 14 days post-injury). A key test is the Sciatic Functional Index (SFI), calculated from walking track analysis.

    • At the end of the study, sacrifice the animals and harvest the soleus muscle to measure cross-sectional area (CSA) and minimum Feret's diameter (MFD) to assess muscle atrophy.[12]

cluster_workflow General Experimental Workflow Baseline Baseline Measurements Injury Induce Injury/ Condition Baseline->Injury Grouping Randomize into Groups Injury->Grouping Treatment Administer Phentolamine vs. Control Grouping->Treatment Assessment Endpoint Assessments Treatment->Assessment Analysis Data Analysis Assessment->Analysis

Caption: A generalized workflow for animal model experiments.

Protocol 3: Phenylpropanolamine (PPA)-Induced Cardiotoxicity in Rats
  • Objective: To determine if phentolamine pretreatment reduces mortality and myocardial injury from PPA overdose.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Randomize unanesthetized rats into two groups: Phentolamine (3 mg/kg IP) or an equal volume of normal saline (control).[13]

    • Twenty-five minutes after pretreatment, administer a high dose of PPA (e.g., 150 mg/kg for mortality arm; 75 mg/kg for injury arm) via IP injection to all rats.[13]

    • Mortality Arm: Monitor animals and compare mortality at 24 hours between groups.

    • Myocardial Injury Arm: Sacrifice surviving animals at 72 hours.

    • Harvest hearts and prepare transverse sections for histological grading of injury by a blinded pathologist.[13]

References

A Comparative Analysis of Phentolamine Hydrochloride and Other Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phentolamine hydrochloride with other key alpha-adrenergic antagonists, namely prazosin, doxazosin, and tamsulosin. The information presented herein is supported by experimental data to facilitate objective evaluation of their pharmacological properties.

Introduction to Adrenergic Antagonists

Adrenergic antagonists are a class of drugs that inhibit the function of adrenergic receptors. Alpha-adrenergic receptors are subdivided into α1 and α2 subtypes, which play crucial roles in the regulation of vascular tone, neurotransmitter release, and various other physiological processes. Phentolamine is a non-selective antagonist, meaning it blocks both α1 and α2 receptors, whereas prazosin, doxazosin, and tamsulosin exhibit selectivity for the α1 receptor. This difference in receptor selectivity is a key determinant of their distinct pharmacological profiles and clinical applications.

Comparative Pharmacodynamics

The primary mechanism of action for these antagonists is the competitive blockade of adrenergic receptors. Phentolamine's non-selective nature leads to a broader range of effects, including vasodilation through α1-blockade and an increase in norepinephrine release via α2-blockade at presynaptic nerve terminals.[1][2] In contrast, the selective α1-antagonists—prazosin, doxazosin, and tamsulosin—primarily induce vasodilation by blocking postsynaptic α1 receptors on vascular smooth muscle.[3][4]

Receptor Binding Affinity

The binding affinity of a drug for its receptor is a critical determinant of its potency. The following table summarizes the reported dissociation constants (Ki) of phentolamine, prazosin, doxazosin, and tamsulosin for various adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

Drugα1A (Ki, nM)α1B (Ki, nM)α1D (Ki, nM)α2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)α2/α1 Selectivity Ratio
Phentolamine ~18~25~10~20~50~30~1 (Non-selective)
Prazosin 0.5 - 1.50.3 - 1.00.4 - 2.0>1000>1000>1000>1000 (α1-selective)
Doxazosin ~2.0~1.5~2.5>1000>1000>1000>1000 (α1-selective)
Tamsulosin ~0.2~5.0~0.3>1000>1000>1000>1000 (α1A/D-selective)

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions and tissue/cell types used. The selectivity ratio is an approximation based on the ratio of Ki values for α2 versus α1 receptors.

Functional Antagonism in Vascular Smooth Muscle

The functional consequence of receptor binding is the antagonism of agonist-induced physiological responses, such as smooth muscle contraction. The potency of an antagonist is often expressed as its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

DrugTissue PreparationAgonistpA2 Value
Phentolamine Rat AortaNorepinephrine~7.5
Prazosin Rabbit AortaPhenylephrine~9.0
Doxazosin Human ProstatePhenylephrine~8.4
Tamsulosin Human ProstateNorepinephrine~9.6

Note: pA2 values are compiled from various sources and are dependent on the specific tissue, agonist, and experimental conditions.

Adrenergic Receptor Signaling Pathways

The binding of adrenergic antagonists to their receptors modulates downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for α1 and α2 adrenergic receptors.

alpha1_signaling NE Norepinephrine/ Epinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Binds Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Mediates PKC->Contraction Potentiates Phentolamine Phentolamine Phentolamine->Alpha1 Prazosin Prazosin/ Doxazosin/ Tamsulosin Prazosin->Alpha1

Alpha-1 Adrenergic Receptor Signaling Pathway.

alpha2_signaling NE_pre Norepinephrine Alpha2 α2-Adrenergic Receptor (Presynaptic) NE_pre->Alpha2 Binds Gi Gi Protein Alpha2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates NE_release Norepinephrine Release PKA->NE_release Inhibits (Negative Feedback) Phentolamine Phentolamine Phentolamine->Alpha2

Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare adrenergic antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a drug for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the adrenergic receptor of interest are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Reaction:

  • A fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled antagonist (the drug being tested) are added to compete with the radiolabeled ligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The amount of radioactivity on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Tissue Bath (Smooth Muscle Contraction) Assay

This assay is used to determine the functional potency (pA2) of an antagonist in a physiological system.

1. Tissue Preparation:

  • A segment of vascular smooth muscle (e.g., rat aorta) is carefully dissected and mounted in an isolated organ bath.

  • The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • The tissue is allowed to equilibrate under a resting tension.

2. Agonist Concentration-Response Curve:

  • A cumulative concentration-response curve to an agonist (e.g., norepinephrine or phenylephrine) is generated to establish a baseline contractile response.

3. Antagonist Incubation:

  • The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period.

4. Second Agonist Concentration-Response Curve:

  • A second cumulative concentration-response curve to the same agonist is generated in the presence of the antagonist.

5. Data Analysis:

  • The rightward shift in the agonist concentration-response curve caused by the antagonist is measured.

  • The pA2 value is calculated using a Schild plot analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of adrenergic antagonists.

experimental_workflow Start Start: Compound Selection BindingAssay Radioligand Binding Assay Start->BindingAssay FunctionalAssay Isolated Tissue Bath Assay Start->FunctionalAssay MembranePrep Membrane Preparation BindingAssay->MembranePrep BindingReaction Binding Reaction MembranePrep->BindingReaction DataAnalysis1 IC50/Ki Determination BindingReaction->DataAnalysis1 Comparison Data Comparison & Structure-Activity Relationship Analysis DataAnalysis1->Comparison TissuePrep Tissue Preparation & Mounting FunctionalAssay->TissuePrep CRC Concentration-Response Curves TissuePrep->CRC DataAnalysis2 pA2 Determination CRC->DataAnalysis2 DataAnalysis2->Comparison End End: Pharmacological Profile Comparison->End

Experimental workflow for antagonist characterization.

Conclusion

This compound is a non-selective α1/α2-adrenergic antagonist, which distinguishes it from the α1-selective antagonists prazosin, doxazosin, and tamsulosin. This lack of selectivity results in a different pharmacological profile, characterized by both α1-mediated vasodilation and α2-mediated effects on norepinephrine release. The choice of antagonist for research or therapeutic development will depend on the desired selectivity and the specific physiological system under investigation. The experimental protocols and data presented in this guide provide a foundation for making informed decisions in the study of adrenergic pharmacology.

References

A Comparative Analysis of Phentolamine Hydrochloride and Phenoxybenzamine in the Management of Pheochromocytoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of pheochromocytoma, a rare catecholamine-secreting tumor, presents a significant clinical challenge, primarily due to the risk of life-threatening hypertensive crises. Alpha-adrenergic blockade is the cornerstone of perioperative management to control blood pressure and prevent hemodynamic instability. This guide provides a detailed, data-driven comparison of two non-selective alpha-adrenergic antagonists: Phentolamine Hydrochloride and Phenoxybenzamine, highlighting their distinct pharmacological profiles and clinical applications in this setting.

At a Glance: Key Pharmacological and Clinical Differences

FeatureThis compoundPhenoxybenzamine
Mechanism of Action Reversible, competitive antagonistIrreversible, non-competitive antagonist[1][2]
Receptor Selectivity Non-selective (α1 and α2)[3][4]Non-selective (α1 and α2)[1]
Onset of Action Rapid[5]Slower[2]
Duration of Action Short (10-15 minutes)[6]Long (Half-life ~24 hours)[2][6]
Primary Clinical Use Intraoperative management of hypertensive crises[3][6]Preoperative blood pressure control (10-14 days prior to surgery)[6][7]
Administration Intravenous[3]Oral[2]

Mechanism of Action: Reversible vs. Irreversible Blockade

Phentolamine and Phenoxybenzamine both exert their effects by blocking alpha-adrenergic receptors, thereby inhibiting the vasoconstrictive effects of norepinephrine and epinephrine. However, the nature of this blockade is fundamentally different.

This compound acts as a reversible, competitive antagonist .[4][8] This means it temporarily binds to the alpha-receptors and can be displaced by high concentrations of agonists (catecholamines). Its rapid onset and short duration of action make it ideal for the acute, intraoperative control of blood pressure fluctuations that can occur during tumor manipulation.[3][6]

Phenoxybenzamine , in contrast, is an irreversible, non-competitive antagonist .[1][2] It forms a stable, covalent bond with the alpha-adrenergic receptors, leading to a long-lasting blockade.[2] This prolonged action is advantageous for preoperative preparation, as it provides sustained control of blood pressure and allows for volume expansion in the weeks leading up to surgery.[6][9] The body must synthesize new receptors to overcome the effects of the drug.

Signaling Pathway of Alpha-Adrenergic Blockade

The following diagram illustrates the mechanism by which both drugs antagonize the alpha-1 adrenergic receptor signaling pathway, which is primarily responsible for vasoconstriction.

cluster_0 Cell Membrane Catecholamines Catecholamines (Epinephrine, Norepinephrine) Alpha1_Receptor α1-Adrenergic Receptor Catecholamines->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction PKC->Contraction Phentolamine Phentolamine (Reversible) Phentolamine->Alpha1_Receptor Competitively Blocks Phenoxybenzamine Phenoxybenzamine (Irreversible) Phenoxybenzamine->Alpha1_Receptor Irreversibly Blocks

Caption: Alpha-1 adrenergic receptor signaling pathway and points of antagonism by Phentolamine and Phenoxybenzamine.

Clinical Efficacy and Hemodynamic Control: A Comparative Overview

Direct head-to-head trials comparing phentolamine and phenoxybenzamine for preoperative management are lacking, as their clinical roles are distinct. However, studies comparing non-selective blockers (like phenoxybenzamine) with selective alpha-1 blockers (like doxazosin) provide insights into the efficacy of non-selective blockade.

A meta-analysis of eleven studies involving 1,344 patients demonstrated that patients receiving non-selective alpha-blockade (phenoxybenzamine) had a lower maximum intraoperative systolic blood pressure compared to those treated with selective alpha-blockers.[10] This suggests that the broader blockade of both alpha-1 and alpha-2 receptors by phenoxybenzamine may provide more robust protection against intraoperative hypertensive surges.[10] However, this can come at the cost of more pronounced postoperative hypotension.[11]

ParameterNon-Selective Blockade (Phenoxybenzamine)Selective Blockade
Maximum Intraoperative Systolic Blood Pressure LowerHigher (WMD 12.14 mmHg)[10]
Intraoperative Vasodilator Use Less frequentMore frequent (OR 2.46)[10]
Postoperative Hypotension More pronounced[11]Less pronounced
Length of Hospital Stay LongerShorter (WMD -0.58 days)[10]

WMD: Weighted Mean Difference; OR: Odds Ratio. Data from a meta-analysis comparing selective and non-selective alpha-blockers.[10]

Experimental Protocols

Assessment of Alpha-Blockade Efficacy: The Phenylephrine Titration Test

A prospective study comparing doxazosin and phenoxybenzamine utilized a phenylephrine titration test to quantify the adequacy of alpha-blockade before surgical incision.[12]

Methodology:

  • After induction of anesthesia and before surgical incision, a baseline mean arterial pressure (MAP) is recorded.

  • Incremental bolus doses of phenylephrine (a pure alpha-1 agonist) are administered intravenously.

  • The dose of phenylephrine required to elicit a specific increase in MAP (e.g., 25%) is determined.

  • A greater dose requirement indicates a more profound level of alpha-blockade.

In this study, the phenylephrine dose-response curves showed a less significant rise in blood pressure in the phenoxybenzamine group, suggesting a more effective alpha-blockade compared to doxazosin.[12]

Randomized Controlled Trial Protocol: Phenoxybenzamine vs. Doxazosin

A protocol for a randomized controlled trial has been designed to compare the efficacy of phenoxybenzamine and doxazosin in preoperative management.[13]

Workflow:

  • Patient Recruitment: Patients with a diagnosis of pheochromocytoma scheduled for surgical resection are enrolled.

  • Randomization: Patients are randomly assigned to receive either phenoxybenzamine or a selective alpha-blocker (doxazosin).

  • Titration Phase: The assigned drug is initiated 3-4 weeks before surgery and titrated to achieve a target blood pressure of <120/80 mmHg (sitting) with mild orthostatic hypotension.[13]

  • Intraoperative Monitoring: Hemodynamic parameters are continuously monitored throughout the surgery.

  • Outcome Assessment: The primary outcomes include intraoperative hemodynamic instability, postoperative morbidity and mortality, quality of life, and cost.[13]

Start Patient with Pheochromocytoma Scheduled for Surgery Randomization Randomization Start->Randomization GroupA Group A: Phenoxybenzamine Randomization->GroupA GroupB Group B: Doxazosin Randomization->GroupB TitrationA Titration to Target BP (3-4 weeks) GroupA->TitrationA TitrationB Titration to Target BP (3-4 weeks) GroupB->TitrationB Surgery Surgical Resection with Intraoperative Monitoring TitrationA->Surgery TitrationB->Surgery Outcomes Assessment of Outcomes: - Hemodynamic Instability - Morbidity & Mortality - Quality of Life - Cost Surgery->Outcomes

Caption: Workflow for a randomized controlled trial comparing alpha-blockers.

Side Effect Profiles and Clinical Considerations

The differing pharmacology of phentolamine and phenoxybenzamine results in distinct side effect profiles.

Side EffectThis compoundPhenoxybenzamine
Reflex Tachycardia Common, due to α2 blockade increasing norepinephrine release[5]Common, often requiring co-administration of a beta-blocker[1]
Hypotension Transient, due to short duration of actionCan be profound and prolonged, especially postoperatively[1][11]
Orthostatic Hypotension Less of a concern due to acute, inpatient useSignificant, a key indicator of adequate blockade[1][11]
Nasal Congestion PossibleCommon[1]
Gastrointestinal Effects Nausea, diarrhea[5]Irritation[1]
Other Arrhythmias[5]Fatigue, inhibition of ejaculation[1]

A critical clinical guideline is that beta-blockers should only be administered after adequate alpha-blockade has been established.[3][6] Unopposed alpha-receptor stimulation can lead to a paradoxical hypertensive crisis.

Conclusion

This compound and Phenoxybenzamine are not interchangeable but rather serve complementary roles in the perioperative management of pheochromocytoma.

  • Phenoxybenzamine remains a standard agent for preoperative preparation due to its long-acting, irreversible alpha-blockade, which provides sustained hemodynamic control.[14][15] However, its use is associated with significant side effects, including postoperative hypotension, and its rising cost has led to increased consideration of alternatives.[11][16]

  • This compound is the agent of choice for the intraoperative management of acute hypertensive episodes . Its rapid onset and short duration of action allow for precise, titratable control of blood pressure during the most critical phases of surgery.[3][6]

The choice between these agents, and indeed the consideration of selective alpha-blockers, depends on the specific clinical scenario, institutional protocols, and patient-specific factors. Future research, including prospective randomized controlled trials, is needed to further refine the optimal strategy for alpha-adrenergic blockade in patients with pheochromocytoma.

References

Safety Operating Guide

Proper Disposal of Phentolamine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Phentolamine Hydrochloride is a critical component of laboratory safety and environmental responsibility. As a pharmacologically active substance, improper disposal can pose risks to human health and ecosystems. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with prevailing regulations.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies. In the United States, the primary agencies are the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees controlled substances.[1][2][3] It is the responsibility of the waste generator to determine if the pharmaceutical waste is classified as hazardous under RCRA.[1][4] Many states have their own regulations that can be more stringent than federal laws.[2]

Step-by-Step Disposal Protocol

1. Waste Characterization: The first step is to evaluate the waste to determine if it qualifies as hazardous.[1][5] this compound is designated as harmful if swallowed.[6][7] The user must assess if the waste exhibits characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, or toxicity) as defined by the EPA.[1]

2. Segregation and Containment:

  • Segregate: Keep this compound waste separate from other chemical and non-hazardous waste streams.

  • Contain: Place the waste in a suitable, tightly closed, and clearly labeled container to prevent leaks or spills.[8] The container should be appropriate for hazardous materials.

  • Label: The label should clearly identify the contents as "this compound Waste" and include appropriate hazard warnings.

3. Disposal Procedure:

  • Professional Disposal: The recommended method of disposal is to use a licensed, professional waste disposal company or a waste management authority.[7][9] These services are equipped to handle and treat pharmaceutical waste in compliance with all regulations.

  • Prohibited Methods: Do not dispose of this compound down the drain or in the regular trash.[4][8] The EPA explicitly prohibits the sewering ("flushing") of hazardous waste pharmaceuticals by healthcare facilities.[3][10] This practice can lead to the contamination of water supplies.[2]

4. Documentation: Maintain accurate records of the waste characterization, quantities generated, and disposal methods. This documentation is crucial for regulatory compliance and internal safety audits.

Accidental Release and Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[8][11]

  • Personal Protective Equipment (PPE): Before cleaning, personnel must wear appropriate PPE, including gloves, safety glasses, and a respirator to avoid inhalation of dust.[9][12]

  • Containment and Cleanup:

    • Avoid generating dust during cleanup.[4][6][9] If the material is a powder, you can dampen it with water to prevent it from becoming airborne before sweeping.[9]

    • Use dry cleanup procedures.[9] Sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[4][8]

    • Thoroughly clean the affected surface to remove any residual contamination.[4][6]

  • Disposal of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads, contaminated PPE) must be disposed of as hazardous waste along with the this compound.

Summary of Safety and Handling Data

The following table summarizes key safety and disposal information derived from Safety Data Sheets (SDS).

Identifier Hazard Statements Key Precautionary Measures (Handling) Disposal Recommendations
This compound H302: Harmful if swallowed.[6][7] Causes damage to organs (cardiovascular system).[4]Wash skin thoroughly after handling.[7][12] Do not eat, drink, or smoke when using this product.[7][12] Avoid breathing dust, fumes, gas, mist, or vapors.[4][8][12] Avoid contact with skin and eyes.[7][12]Dispose of contents/container in accordance with all applicable local, regional, national, and international regulations.[4] Offer to a licensed, professional waste disposal company.[7] Do not let the product enter drains.[6][7][8]

Procedural Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G start This compound Waste Generated characterization Step 1: Characterize Waste (per RCRA regulations) start->characterization spill Accidental Spill Occurs start->spill is_hazardous Is waste hazardous? characterization->is_hazardous segregate Step 2: Segregate, Contain & Label in a suitable, sealed container. is_hazardous->segregate Yes non_hazardous Follow institutional and local regulations for non-hazardous pharmaceutical waste. is_hazardous->non_hazardous No disposal_co Step 3: Arrange Disposal with a licensed professional waste disposal company. segregate->disposal_co documentation Step 4: Document all steps for regulatory compliance. disposal_co->documentation non_hazardous->documentation end Disposal Complete documentation->end spill_proc Follow Spill Cleanup Protocol: 1. Wear PPE 2. Contain Spill 3. Clean Area 4. Collect all materials for disposal spill->spill_proc spill_proc->segregate

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Phentolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and operational plans for the handling and disposal of Phentolamine Hydrochloride, tailored for research and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize laboratory contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause skin, eye, and respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Summary of this compound Hazards

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) Harmful if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Eye Damage/Irritation Causes serious eye irritation.[1]
Target Organ Toxicity May cause respiratory irritation.[1]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RequirementRationale and Best Practices
Eye/Face Protection Safety glasses with side shields or chemical goggles.[3][4]Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin Protection Chemical-resistant, impermeable gloves (Nitrile, PVC, or rubber recommended).[4] Lab coat, protective shoe covers, and head covering.[4]Double gloving should be considered.[4] Contaminated gloves must be replaced immediately. Hands should be washed thoroughly after glove removal.[4] Gowns should be of a proven resistant material.[5]
Respiratory Protection Required when dusts are generated.[3] An N95 respirator or a system with a P2 filter is recommended.[3][6]A surgical mask is not sufficient for respiratory protection from chemical dust.[6] Ensure respirators are properly fit-tested.[5] Handling should occur in a well-ventilated area, preferably within a chemical fume hood.

Operational and Disposal Plans

A systematic approach to handling, emergency response, and disposal is crucial for laboratory safety.

Standard Operating Procedure for Handling
  • Preparation: Before handling, ensure all required PPE is available and in good condition. Designate a specific, well-ventilated area for handling, preferably a certified chemical fume hood.

  • Weighing and Transfer: Avoid generating dust during weighing and transfer.[4] Use dry, clean-up procedures like a vacuum system with a HEPA filter if any minor spills occur.[4]

  • Solution Preparation: When reconstituting the lyophilized powder, handle it with care to prevent splashing. Reconstitute with sterile water as specified in protocols.[7]

  • Post-Handling: After use, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water.[2]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes. If irritation persists, consult a physician.[1][2]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with water and soap.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]

  • Ingestion: If swallowed, rinse the mouth with water and immediately make the victim drink water (two glasses at most). Call a physician or poison control center immediately.[2][3]

Spill Response Protocol: In the event of a spill, follow a structured response to contain and clean the area safely.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others.[3][4]

  • Secure the Area: Ensure adequate ventilation.[3]

  • Don PPE: Wear all required PPE, including respiratory protection, gloves, and safety goggles before entering the spill area.[4]

  • Contain and Clean: Cover drains to prevent environmental contamination.[3] Use dry clean-up methods. Dampen the spilled solid with water to prevent dust from becoming airborne.[4] Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[4]

  • Decontaminate: Clean the affected area thoroughly once the spilled material has been collected.[3]

  • Dispose: Dispose of the collected waste and contaminated cleaning materials according to institutional and local regulations.[4]

Spill_Response_Workflow cluster_prep Immediate Actions cluster_response Response Protocol cluster_post Final Steps Spill Spill Occurs Evacuate Evacuate Area & Alert Personnel Spill->Evacuate Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->Don_PPE Safety First Contain Contain Spill & Cover Drains Don_PPE->Contain Clean_Up Clean Spill Using Dry Methods Contain->Clean_Up Decontaminate Decontaminate Spill Area Clean_Up->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for this compound Spill Response.

Disposal Plan
  • Waste Collection: All waste materials, including contaminated PPE and cleaning supplies, should be collected in suitable, tightly closed containers labeled for chemical waste.[2][4]

  • Disposal Method: Do not allow the product to enter drains or waterways.[3] Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Consult a licensed professional waste disposal service to dispose of this material.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phentolamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Phentolamine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.